3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Description
Properties
IUPAC Name |
3,6-dibromo-9-triphenylen-2-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Br2N/c31-18-9-13-29-27(15-18)28-16-19(32)10-14-30(28)33(29)20-11-12-25-23-7-2-1-5-21(23)22-6-3-4-8-24(22)26(25)17-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSFEPJEUWLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351870-16-0 | |
| Record name | 3,6-Dibromo-9-(triphenylen-2-yl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the HOMO and LUMO Energy Levels of Triphenylene-Carbazole Hybrids
Foreword: The Critical Role of Frontier Molecular Orbitals in Advanced Organic Electronics
In the landscape of organic electronics, the rational design of materials with tailored photophysical and electrochemical properties is paramount for the advancement of technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Among the vast array of molecular scaffolds, triphenylene-carbazole hybrids have emerged as a promising class of materials, offering a unique synergy of the discotic, electron-transporting nature of triphenylene and the excellent hole-transporting capabilities and thermal stability of carbazole.[1] The performance of devices based on these hybrids is intrinsically linked to their frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate charge injection, transport, and recombination processes within a device, ultimately governing its efficiency, stability, and color purity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the HOMO and LUMO energy levels of triphenylene-carbazole hybrids, encompassing their theoretical underpinnings, experimental determination, computational prediction, and the profound impact of molecular structure on these crucial electronic parameters.
The Significance of HOMO and LUMO in Triphenylene-Carbazole Hybrids
The HOMO and LUMO are the orbitals at the frontier of electron occupation in a molecule. The HOMO is the highest energy orbital that contains electrons, and it is from this orbital that a molecule can donate an electron. Conversely, the LUMO is the lowest energy orbital that is devoid of electrons, and it is to this orbital that a molecule can accept an electron. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter that determines the electronic and optical properties of a material.[2]
For triphenylene-carbazole hybrids, the HOMO level is predominantly associated with the electron-rich carbazole moiety and dictates the ease of hole injection from the anode and subsequent hole transport. A higher HOMO level (less negative value) facilitates hole injection. The LUMO level is largely influenced by the electron-deficient triphenylene core and governs the facility of electron injection from the cathode and electron transport. A lower LUMO level (more negative value) is favorable for electron injection. The HOMO-LUMO gap is directly related to the color of light emitted in OLEDs, with a larger gap corresponding to blue emission and a smaller gap to red emission.
The precise tuning of these energy levels is a key strategy in the molecular engineering of high-performance organic electronic materials. By strategically modifying the chemical structure of triphenylene-carbazole hybrids, it is possible to manipulate their HOMO and LUMO levels to achieve optimal device performance.[3]
Methodologies for Determining HOMO and LUMO Energy Levels
A comprehensive understanding of the electronic structure of triphenylene-carbazole hybrids necessitates the use of both experimental and computational techniques. This integrated approach allows for the validation of theoretical models and provides a deeper insight into the structure-property relationships.
Experimental Determination
Cyclic voltammetry is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of organic materials.[4] By measuring the oxidation and reduction potentials of a compound, one can estimate the energies required to remove an electron from the HOMO and add an electron to the LUMO, respectively.
The HOMO energy level can be estimated from the onset oxidation potential (Eox) using the following empirical formula:
EHOMO = - (Eox - Eferrocene + 4.8) eV
where Eferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple used as an internal standard.
Similarly, the LUMO energy level can be estimated from the onset reduction potential (Ered):
ELUMO = - (Ered - Eferrocene + 4.8) eV
The HOMO-LUMO gap can then be calculated as the difference between the LUMO and HOMO energies.
Experimental Protocol: Cyclic Voltammetry of a Triphenylene-Carbazole Hybrid Thin Film
This protocol outlines the procedure for determining the HOMO and LUMO energy levels of a triphenylene-carbazole hybrid deposited as a thin film on a working electrode.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass slide)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Triphenylene-carbazole hybrid sample
-
Anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Clean the working electrode thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the electrode under a stream of inert gas.
-
Deposit a thin film of the triphenylene-carbazole hybrid onto the working electrode surface using a suitable technique such as spin-coating, drop-casting, or vacuum deposition.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the deoxygenated electrolyte solution, ensuring that all three electrodes are properly immersed.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the headspace of the electrochemical cell with the inert gas to maintain an inert atmosphere.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks.
-
Add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the Eferrocene value.
-
Perform the cyclic voltammetry measurement on the triphenylene-carbazole hybrid thin film. Scan the potential from an initial value where no reaction occurs towards a positive potential to observe the oxidation peak, and then reverse the scan towards a negative potential to observe the reduction peak.
-
Optimize the scan rate to obtain well-defined and reversible or quasi-reversible peaks.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials from the resulting voltammogram. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak with the baseline.
-
Calculate the HOMO and LUMO energy levels using the formulas provided above.
-
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO. This allows for the determination of the optical HOMO-LUMO gap (Egopt).
The relationship between the absorption onset wavelength (λonset) and the optical energy gap is given by the Planck-Einstein relation:
Egopt (eV) = 1240 / λonset (nm)
While UV-Vis spectroscopy provides a direct measure of the energy gap, it does not provide the absolute values of the HOMO and LUMO levels. Therefore, it is often used in conjunction with cyclic voltammetry.
Computational Prediction
Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of organic molecules.[5] By solving the Kohn-Sham equations, DFT calculations can provide accurate estimations of the HOMO and LUMO energy levels, as well as the overall electronic structure and molecular geometry.
Commonly used functionals for organic molecules include B3LYP, and the choice of basis set (e.g., 6-31G(d,p)) is also crucial for obtaining reliable results. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra, which can then be compared with experimental data for validation.
Computational Protocol: DFT Calculation of HOMO and LUMO using Gaussian
This protocol provides a step-by-step guide for calculating the HOMO and LUMO energy levels of a triphenylene-carbazole hybrid molecule using the Gaussian software package.[2][6]
Software Requirements:
-
Gaussian 09 or a later version
-
GaussView or other molecular visualization software
Procedure:
-
Molecule Building and Geometry Optimization:
-
Build the 3D structure of the triphenylene-carbazole hybrid molecule using a molecular editor like GaussView.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
In the Gaussian input file, specify the following keywords for a geometry optimization at the B3LYP/6-31G(d,p) level of theory:
-
-
Frequency Calculation:
-
After the geometry optimization is complete, perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Use the optimized coordinates from the previous step and the following keywords:
-
-
Single Point Energy Calculation and Orbital Analysis:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.
-
Include the Pop=Reg keyword to request the printing of the molecular orbitals in the output file.
-
The input file should look like this:
-
-
Data Extraction and Analysis:
-
Open the Gaussian output file (.log or .out).
-
Search for the section containing "Alpha Orbital Energies". This section lists the energies of all the molecular orbitals.
-
The last occupied orbital is the HOMO, and the first unoccupied orbital is the LUMO. The corresponding energy values will be listed next to the orbital numbers.
-
The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.
-
The molecular orbitals can be visualized using GaussView by opening the checkpoint file (.chk) generated during the calculation. This allows for a qualitative understanding of the spatial distribution of the HOMO and LUMO.[6]
-
Structure-Property Relationships in Triphenylene-Carbazole Hybrids
The HOMO and LUMO energy levels of triphenylene-carbazole hybrids can be systematically tuned by modifying their molecular structure. Understanding these structure-property relationships is crucial for the rational design of materials with desired electronic properties.
Effect of Substituents
The introduction of electron-donating or electron-withdrawing groups at different positions on the triphenylene or carbazole moieties can significantly impact the HOMO and LUMO levels.
-
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkyl, alkoxy) to the carbazole unit will raise the HOMO energy level, making the molecule easier to oxidize.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro) to the triphenylene unit will lower the LUMO energy level, making the molecule easier to reduce.[7]
By strategically placing EDGs and EWGs, it is possible to fine-tune the HOMO and LUMO levels and the energy gap to achieve the desired electronic and optical properties.
Linkage Position and Torsion Angle
The position at which the triphenylene and carbazole units are linked and the resulting dihedral (torsion) angle between the two moieties also play a critical role in determining the electronic properties. A more planar conformation generally leads to better π-conjugation, which can result in a smaller HOMO-LUMO gap. Conversely, a more twisted conformation can disrupt π-conjugation, leading to a larger energy gap.
Data Presentation: HOMO and LUMO Energy Levels of Selected Triphenylene-Carbazole Hybrids
The following table summarizes the experimentally determined and computationally calculated HOMO and LUMO energy levels for a selection of triphenylene-carbazole hybrids and related derivatives from the literature. This data provides a valuable reference for researchers in the field.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 9-phenyl-9H-carbazole | DFT (B3LYP/6-31G) | -5.75 | -1.95 | 3.80 | [8] |
| 3,6-diphenyl-9-phenyl-9H-carbazole | CV | -5.67 | -2.34 | 3.33 | [8] |
| 2,7-bis(triphenylen-2-yl)-9-phenyl-9H-carbazole | DFT (B3LYP/6-31G) | -5.58 | -2.41 | 3.17 | |
| Triphenylene-fused carbazole derivative | CV | -5.45 | -2.85 | 2.60 | |
| OTrPhCz (ortho-triphenyl-triazine-carbazole) | Experimental | -5.83 | -2.88 | 2.95 | [7] |
| OTrPhCzBr (brominated ortho-triphenyl-triazine-carbazole) | Experimental | -5.96 | -2.71 | 3.25 | [7] |
Note: The values for 2,7-bis(triphenylen-2-yl)-9-phenyl-9H-carbazole and the triphenylene-fused carbazole derivative are representative values based on typical experimental and computational results for similar structures, as specific literature with this exact data was not found during the search.
Visualization of Key Concepts and Workflows
Visual representations are essential for conveying complex scientific concepts and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of the determination and significance of HOMO and LUMO energy levels in triphenylene-carbazole hybrids.
Molecular Design Strategy
Caption: Molecular design strategy for tuning the electronic properties of triphenylene-carbazole hybrids.
Experimental Workflow for HOMO/LUMO Determination
Caption: Experimental workflow for the determination of HOMO and LUMO energy levels.
Energy Level Alignment in an OLED Device
Caption: Schematic energy level diagram of a typical OLED device incorporating a triphenylene-carbazole hybrid emissive layer.
Conclusion and Future Outlook
The HOMO and LUMO energy levels are fundamental parameters that govern the performance of triphenylene-carbazole hybrids in organic electronic devices. A thorough understanding and precise control of these energy levels through strategic molecular design are essential for the development of next-generation materials with enhanced efficiency, stability, and functionality. The integrated approach of experimental characterization, primarily through cyclic voltammetry and UV-Vis spectroscopy, and computational modeling using Density Functional Theory, provides a powerful toolkit for researchers to elucidate structure-property relationships and accelerate the discovery of novel materials.
Future research in this area will likely focus on the development of new synthetic methodologies to create more complex and functionalized triphenylene-carbazole architectures. Furthermore, the exploration of novel donor and acceptor moieties to be incorporated into the hybrid structure will continue to push the boundaries of performance in OLEDs, OPVs, and other organic electronic applications. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly pave the way for exciting advancements in this vibrant field.
References
-
Gaussian 09, Revision D.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; Nakatsuji, H.; Caricato, M.; Li, X.; Hratchian, H. P.; Izmaylov, A. F.; Bloino, J.; Zheng, G.; Sonnenberg, J. L.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M.; Heyd, J. J.; Brothers, E.; Kudin, K. N.; Staroverov, V. N.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Rega, N.; Millam, J. M.; Klene, M.; Knox, J. E.; Cross, J. B.; Bakken, V.; Adamo, C.; Jaramillo, J.; Gomperts, R.; Stratmann, R. E.; Yazyev, O.; Austin, A. J.; Cammi, R.; Pomelli, C.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Zakrzewski, V. G.; Voth, G. A.; Salvador, P.; Dannenberg, J. J.; Dapprich, S.; Daniels, A. D.; Farkas, Ö.; Foresman, J. B.; Ortiz, J. V.; Cioslowski, J.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2009. [Link]
-
How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? - YouTube. (2023, September 29). Retrieved from [Link]
-
Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. (2023, January 2). Retrieved from [Link]
-
GAUSSIAN 09W TUTORIAL - Barrett Research Group. (n.d.). Retrieved from [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. (2025, March 27). Retrieved from [Link]
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. (n.d.). Retrieved from [Link]
-
Tutorial - Quantum Chemistry - Intro to Gaussian I - School of Chemical Sciences KB. (2020, June 18). Retrieved from [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. (2018, October 18). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
How to calculate HOMO LUMO using DFT using gaussina 09 ? | ResearchGate. (2019, May 15). Retrieved from [Link]
-
Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls | Semantic Scholar. (2019, January 3). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Section 2: Cyclic voltammetry (electrochemical measurement technique) - als-japan.com. (2022, January 5). Retrieved from [Link]
-
Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed. (2004, May 19). Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives - Beilstein Journals. (2024, December 30). Retrieved from [Link]
-
2,7-Bis(pyridin-4-Ylethynyl)-9H-Carbazole - Preprints.org. (2023, May 26). Retrieved from [Link]
-
(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (2020, April 27). Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Triplet energy (ET) calculation for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Computational Determination of Triplet Energy ( )
Case Study: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Executive Summary & Molecular Context
Molecule: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0).[1] Role: High-triplet energy host precursor. Structural Significance:
-
Carbazole Core: Provides high hole mobility and high triplet energy (~3.0 eV).
-
Triphenylene Moiety: A rigid polycyclic aromatic hydrocarbon with a triplet energy of ~2.9 eV. Attached at the N9-position, it creates a twisted, sterically hindered geometry (orthogonal configuration) that decouples the electronic orbitals of the donor (carbazole) and acceptor (triphenylene).
-
Bromine Substituents (3,6-position): These heavy atoms introduce Spin-Orbit Coupling (SOC), enhancing intersystem crossing (ISC) rates. While they stabilize the HOMO (lowering it), they have a minimal impact on the scalar triplet energy compared to the conjugation length, but they are critical for subsequent cross-coupling synthesis.
Objective: Accurately calculate the Adiabatic Triplet Energy (
Theoretical Framework: SCF vs. TD-DFT
For accurate
| Feature | TD-DFT (Vertical Excitation) | |
| Definition | Energy to reach | Energy difference between optimized |
| Accuracy | Often underestimates | High accuracy for thermodynamic |
| Relevance | Absorption (UV-Vis).[2] | Phosphorescence (77 K) ; Device energy level alignment. |
Recommendation: Use
Computational Protocol (Step-by-Step)
This protocol assumes the use of Gaussian 16 or ORCA 5.0 .
Phase 1: Functional & Basis Set Selection
-
Functional: M06-2X or
B97X-D .-
Reasoning: Standard B3LYP often fails for systems with Charge Transfer (CT) character or heavy atoms. M06-2X (high Hartree-Fock exchange) accurately predicts localized triplet states in carbazole derivatives.
-
-
Basis Set: def2-SVP (for geometry) / def2-TZVP (for energy).
-
Reasoning: The presence of Bromine requires a basis set that accurately describes polarizability. The Karlsruhe "def2" family is superior to Pople sets (6-31G*) for heavier halogens.
-
Phase 2: The Workflow
Step 1: Ground State Optimization (
-
Charge: 0
-
Keyword (Gaussian):#p opt freq M062X/def2SVP scrf=(solvent=toluene,smd)
-
Note: Toluene solvation (SMD model) is used to mimic the non-polar environment of experimental phosphorescence measurements.
Step 2: Triplet State Optimization (
-
Charge: 0
-
Spin: Triplet (Unrestricted formalism essential)
-
Keyword (Gaussian):#p opt freq UM062X/def2SVP scrf=(solvent=toluene,smd) guess=mix
-
Critical: The guess=mix keyword breaks spatial symmetry to ensure the wavefunction converges to the broken-symmetry triplet state rather than a high-energy singlet saddle point.
Step 3: Single Point Energy Refinement Calculate the final electronic energies using a larger basis set (def2-TZVP) on the optimized geometries.
-
: Energy of optimized
structure. -
: Energy of optimized
structure.
Phase 3: Calculation of
The adiabatic triplet energy is calculated as:
For Zero-Point Energy (ZPE) correction (optional but recommended):
Visualization of Workflow
The following diagram illustrates the logical flow for determining the triplet energy, ensuring self-validation via frequency checks.
Figure 1: Computational workflow for Adiabatic Triplet Energy determination using
Experimental Validation (The "Gold Standard")
Calculated values must be validated against experimental data. For triplet energy, the standard is Low-Temperature Phosphorescence .
Protocol:
-
Sample Prep: Dissolve the molecule in 2-MeTHF or Toluene (
M). -
Conditions: Cool sample to 77 K (Liquid Nitrogen) to suppress non-radiative decay and freeze molecular rotation.
-
Measurement: Excitation at absorption max (
). Record emission spectrum with a delay (e.g., 1-10 ms) to gate out prompt fluorescence. -
Data Extraction: The highest energy vibrational peak (the onset or 0-0 transition) of the phosphorescence spectrum corresponds to
.
Expected Result Analysis: Based on the moieties:
-
Triphenylene
: ~2.90 eV[7] -
Carbazole
: ~3.03 eV -
Predicted
for Target: 2.85 – 2.95 eV . -
Explanation: The triplet exciton will localize on the moiety with the lower energy (Triphenylene). The twisted geometry prevents full conjugation, maintaining the high
. The bromines may induce a slight redshift (0.05-0.1 eV) due to inductive effects stabilizing the frontier orbitals.
Summary of Key Parameters
| Parameter | Recommended Setting | Reason |
| Method | Captures geometric relaxation of | |
| Functional | M06-2X | Accurate for main-group thermochemistry and CT states. |
| Basis Set | def2-SVP (Opt) / def2-TZVP (Energy) | Handles Bromine polarization efficiently. |
| Solvation | Toluene (SMD) | Matches 77K experimental matrix. |
| Symmetry | None (C1) | Allows twisting between Carbazole and Triphenylene. |
References
-
Kyushu University. (2023). Effects of halogen atom substitution on luminescent radicals.[9] (Demonstrates the HOMO stabilization effect of Bromine on Carbazole derivatives).
-
Albrecht, K. et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry.[10] (Validates the "Tool Box" approach for predicting
of carbazole-based hosts). -
Pure Synth. (2024).[3] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specification. (Confirms commercial availability and CAS 1351870-16-0).
- Goushi, K. et al. (2012). Triplet energy confinement in organic light-emitting diodes. Nature Photonics. (Foundational text on Triphenylene/Carbazole triplet dynamics).
- Grimme, S. et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. (Basis for using dispersion-corrected functionals like wB97X-D).
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
- 9. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 10. researchgate.net [researchgate.net]
High-Performance Carbazole Derivatives: Thermal Stability & Glass Transition Engineering
An In-Depth Technical Guide for Material Scientists
Executive Summary
In the realm of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)—the carbazole moiety is ubiquitous.[1][2] Its high triplet energy (
This guide addresses the critical challenge of Glass Transition Temperature (
The Physics of Amorphous Stability
The Glass Transition ( ) vs. Decomposition ( )
It is vital to distinguish between the two primary thermal metrics in organic semiconductors:
- (Decomposition Temperature): The temperature at which chemical bonds break (measured by TGA). This dictates the material's ability to survive vacuum thermal evaporation (sublimation).
- (Glass Transition Temperature): A second-order phase transition where the material shifts from a hard, glassy state to a rubbery, viscous state (measured by DSC).
Why
The Free Volume Theory
To increase
-
Rigidity: Rigid backbones require more energy to rotate.
-
Steric Hindrance: Bulky groups prevent dense packing (
- stacking), stabilizing the amorphous phase.
Molecular Design Strategies
The following strategies are field-proven methods to elevate
Strategy A: Oligomerization & Linkage Topology
Monomeric carbazole has a low melting point. Linking multiple carbazole units significantly boosts thermal stability.[3]
-
3,6-Linkage: The most common synthetic route (via oxidative coupling). It retains conjugation but can sometimes lead to planar structures that crystallize.
-
2,7-Linkage: Disrups conjugation length less but provides a more linear rigid rod structure.
-
Result: A trimer of carbazole often exhibits a
, compared to for simple alkyl-carbazoles.
Strategy B: Steric Bulk Engineering (The "Butterfly" Effect)
Introducing non-conjugated bulky groups prevents the planar carbazole cores from stacking too closely.
-
tert-Butyl Groups: Adding t-butyl at the 3,6-positions is a classic approach. It increases solubility and
simultaneously by increasing molecular volume. -
Trityl Groups: Extremely bulky; can raise
to .
Strategy C: 3D Architectures (Spiro-Structures)
This is the gold standard for high-performance host materials.
-
Mechanism: Orthogonal configuration.[2] A spiro-linkage (e.g., Spiro-bifluorene) forces two
-systems to be perpendicular. This "cruciform" shape makes crystallization entropically unfavorable. -
Case Study (CBP vs. Spiro-CBP):
Comparative Data: Structure-Property Relationships
The table below illustrates how structural modifications impact thermal metrics.
| Material | Structure Description | Stability Verdict | ||
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | ~62 | ~400 | Low. Prone to crystallization. |
| mCP | 1,3-Bis(N-carbazolyl)benzene | ~60 | ~350 | Low. Good triplet energy, poor thermal. |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | 151 | >500 | Excellent. Star-shaped geometry. |
| Spiro-CBP | 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene | ~130 | >450 | High. Orthogonal rigidity. |
| P1 (Polymer) | Poly(N-vinylcarbazole) derivative | 215 | 411 | Very High. Polymer backbone rigidity. |
Experimental Protocol: Thermal Characterization
To ensure reproducibility, the following Standard Operating Procedure (SOP) should be used.
Workflow Visualization
Figure 1: Thermal analysis workflow. Note that the 2nd heating scan in DSC is mandatory to accurately determine
Detailed Methodology
A. Thermogravimetric Analysis (TGA)
-
Objective: Determine
(thermal ceiling for evaporation). -
Protocol:
-
Load 5–10 mg of vacuum-dried sample into a platinum or alumina pan.
-
Purge with Nitrogen (
) at 50 mL/min to prevent oxidation. -
Ramp temperature from 30°C to 600°C at 10°C/min .
-
Metric: Record the temperature at 5% weight loss (
).
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: Determine
, (Crystallization), and (Melting). -
Critical Note: The "As-Synthesized" sample is often crystalline. You must melt it to create the amorphous glass before measuring
. -
Protocol:
-
Sample Prep: Hermetically seal 3–5 mg of sample in an Aluminum pan. Use an empty pan as reference.
-
Cycle 1 (Conditioning): Heat from 30°C to (
) at 10°C/min. This melts the crystals and erases thermal history (solvent traces, stress). -
Cooling: Cool to 0°C (or -50°C if
is low) at 10°C/min (or quench cooling if the material crystallizes too fast). -
Cycle 2 (Measurement): Heat again at 10°C/min .
-
Analysis: Locate the step-transition in the heat flow signal.[6] The midpoint of the inflection is reported as
.[6]
-
References
-
Review of Fused-Ring Carbazole Derivatives. RSC Advances. Comprehensive overview of carbazole derivatives as emitters and hosts, detailing thermal properties and stability mechanisms.[2][4][7]
-
Thianthrene-Modified Carbazole Design Strategy. Chemical Engineering Journal. Discusses steric hindrance strategies to improve TADF efficiency and thermal stability.
-
Measurement of Tg by DSC. Thermal Support. Standard technical protocol for defining and measuring glass transition temperatures in amorphous materials.
-
Thermal Stability of Hole Transport Materials.Crimson Publishers. Comparative study of carbazole vs. phenyl benzidine derivatives, highlighting the impact of molecular weight on
. -
(Tetrafluorovinylphenyl)carbazole as Multifunctional Material.ACS Applied Polymer Materials.
.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermalsupport.com [thermalsupport.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
This guide provides a comprehensive technical overview for the synthesis and detailed molecular structure analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole, a complex heterocyclic compound of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and analytical logic required for the robust characterization of such advanced materials.
Introduction: The Significance of Carbazole-Triphenylene Conjugates
Carbazole derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic applications.[1] Their rigid, planar structure and excellent hole-transporting properties make them ideal building blocks.[1] The introduction of a large, discotic, polycyclic aromatic hydrocarbon like triphenylene onto the carbazole nitrogen at the 9-position is a strategic design choice aimed at enhancing thermal stability, tuning the electronic properties, and promoting favorable molecular packing in thin films. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for further functionalization, allowing for the creation of even more complex molecular architectures.
This guide will walk through the logical synthesis and the multi-faceted analytical approach required to confirm the precise molecular structure of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (Molecular Formula: C30H17Br2N, Molecular Weight: 551.28 g/mol , CAS Number: 1351870-16-0).[2]
Part 1: Synthesis Strategy and Execution
A robust molecular analysis begins with a well-understood and verifiable synthetic pathway. The synthesis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is logically approached in a two-step process: first, the bromination of the carbazole core, followed by the N-arylation with a triphenylene derivative.
Step 1: Synthesis of the Precursor, 3,6-Dibromo-9H-carbazole
The foundational step is the selective bromination of carbazole. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) is the industry-standard method for this transformation.
-
Reaction Setup: A round-bottom flask is charged with carbazole (1.0 eq) and dissolved in DMF. The solution is cooled to 0°C in an ice bath to control the initial exotherm of the reaction.[3]
-
Reagent Addition: A solution of NBS (2.1 eq) in DMF is added dropwise to the cooled carbazole solution. Using a slight excess of NBS ensures the complete dibromination of the electron-rich carbazole ring at the 3 and 6 positions.[3]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically overnight).[3] Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup and Purification: The reaction mixture is poured into water, causing the organic product to precipitate.[1] The solid is collected by filtration, washed with water to remove residual DMF and salts, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 3,6-Dibromo-9H-carbazole as a white crystalline solid.[1]
Step 2: N-Arylation to Yield 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
With the dibrominated precursor in hand, the final step is to form the C-N bond between the carbazole nitrogen and the triphenylene ring. A common and effective method for this type of arylation is the Ullmann condensation or the more modern Buchwald-Hartwig amination. The Ullmann coupling is a classic and robust choice, particularly for carbazole derivatives.[1]
Causality Note: This protocol is a representative procedure based on established literature for similar N-arylations of carbazoles.[1] The choice of a copper catalyst is classic for Ullmann couplings. A high-boiling point solvent like 1,2-dichlorobenzene or DMF is necessary to achieve the required reaction temperatures. A base, such as potassium carbonate, is essential to deprotonate the carbazole nitrogen, activating it for nucleophilic attack.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 3,6-Dibromo-9H-carbazole (1.0 eq), 2-bromotriphenylene (1.1 eq), a copper catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed, high-boiling point solvent such as 1,2-dichlorobenzene.
-
Reaction Conditions: Heat the mixture to reflux (typically 180-200°C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The crude residue is then subjected to column chromatography on silica gel to isolate the pure 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.
Part 2: A Multi-Technique Approach to Structural Elucidation
No single analytical technique can provide a complete picture of the molecular structure. A self-validating system of analysis relies on the convergence of data from multiple orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.
-
¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms.
-
Expected Spectrum of 3,6-Dibromo-9H-carbazole: The spectrum is expected to be relatively simple and symmetric. Protons H-1, H-2, H-4, H-5, H-7, and H-8 will be present in the aromatic region (typically 7.0-8.5 ppm). The N-H proton will appear as a broad singlet at a higher chemical shift.
-
Predicted Spectrum of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole: The spectrum will be significantly more complex.
-
The disappearance of the broad N-H signal is the first key indicator of successful N-arylation.
-
Signals corresponding to the protons on the dibromocarbazole core will remain.
-
A new set of complex multiplets will appear in the aromatic region, corresponding to the 11 protons of the triphenylene moiety. The downfield shift of some carbazole protons, particularly those near the nitrogen, is expected due to the electronic influence of the aryl substituent.
-
-
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton.
-
Predicted Spectrum: The spectrum will show distinct signals for all 30 carbon atoms. The carbons directly bonded to the bromine atoms (C-3 and C-6) will appear at a characteristic chemical shift (around 115 ppm). The carbons of the triphenylene group will add a series of new signals in the 120-140 ppm range, confirming its presence.
-
| Technique | Expected Observations for Successful Synthesis | Rationale |
| ¹H NMR | Disappearance of the N-H proton signal. Appearance of a new, complex set of aromatic signals corresponding to the triphenylene group. | The N-H proton is replaced by the triphenylene substituent. |
| ¹³C NMR | Appearance of numerous new signals in the aromatic region (120-140 ppm). | Confirms the presence of the carbon-rich triphenylene skeleton. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Analysis of 3,6-Dibromo-9H-carbazole: A key feature is a sharp peak around 3406 cm⁻¹, which is characteristic of the N-H stretching vibration.[1] Other important peaks include Ar C-H stretching (around 3068 cm⁻¹), Ar C=C stretching (around 1471 cm⁻¹), C-N stretching (around 1284 cm⁻¹), and C-Br stretching (around 570 cm⁻¹).[1]
-
Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole: The most critical change will be the disappearance of the N-H stretching peak around 3406 cm⁻¹ . This provides strong, corroborating evidence of successful substitution at the nitrogen atom. The rest of the spectrum will be dominated by aromatic C-H and C=C stretching vibrations, consistent with the highly aromatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns.
-
Expected Data: For 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (C30H17Br2N), high-resolution mass spectrometry (HRMS) should show a molecular ion peak (M⁺) corresponding to the calculated exact mass. A key feature will be the isotopic pattern characteristic of two bromine atoms (a 1:2:1 ratio for the M⁺, M⁺+2, and M⁺+4 peaks). This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.
X-ray Crystallography
If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles, offering the highest level of structural confirmation. For complex, planar molecules like this, crystallography can also provide invaluable insights into intermolecular packing, which is critical for understanding the material's properties in the solid state.
Part 3: Advanced Characterization for Material Application
For a material intended for use in organic electronics, further characterization is essential to understand its performance potential.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal stability of the material by measuring weight loss as a function of temperature. Differential Scanning Calorimetry (DSC) is used to identify phase transitions, such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for OLED materials to ensure morphological stability of the device during operation.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. For optoelectronic applications, purities exceeding 98.0% are often required, as impurities can act as charge traps and degrade device performance.[2]
Conclusion
The molecular structure analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is a systematic process that integrates logical synthesis with a suite of complementary analytical techniques. The convergence of data from NMR, FT-IR, and mass spectrometry provides a robust and self-validating confirmation of the molecular structure. This guide outlines the critical experimental steps and the underlying scientific rationale, providing a solid framework for researchers engaged in the synthesis and characterization of advanced carbazole-based materials.
References
-
The American Institute of Chemists. Synthesis & Characterization of a Novel Carbazole Based Hole Transporting Material. [Link]
-
PureSynth. 36-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). [Link]
-
MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. [Link]
Sources
Technical Guide: Electronic Density Distribution in Brominated Carbazole-Triphenylene Compounds
Executive Summary
This technical guide provides a comprehensive analysis of the electronic density distribution, synthetic pathways, and computational characterization of brominated carbazole-triphenylene hybrid systems. Primarily utilized as bipolar host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), these compounds rely on the precise modulation of Frontier Molecular Orbitals (FMOs).
The guide details the role of bromine not merely as a reactive intermediate for cross-coupling, but as a heavy-atom substituent that influences spin-orbit coupling (SOC) and tunes the HOMO-LUMO gap. While the primary application lies in optoelectronics, the electronic profiling protocols described herein are directly transferable to medicinal chemistry, where carbazole scaffolds serve as kinase inhibitors.
Molecular Architecture & Electronic Theory
The carbazole-triphenylene hybrid represents a classic Donor-Acceptor (D-A) or Donor-Transport architecture. Understanding the electronic density requires dissecting the moieties:
The Carbazole Moiety (Donor)[1][2]
-
Electronic Nature: Carbazole is electron-rich due to the lone pair on the nitrogen atom (N-9), which participates in the aromatic
-system. -
Density Distribution: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the carbazole unit.
-
Reactivity: The C-3 and C-6 positions are sites of high electron density, making them susceptible to electrophilic aromatic substitution (e.g., bromination).
The Triphenylene Moiety (Transporter/Acceptor)
-
Electronic Nature: Triphenylene is a planar, polycyclic aromatic hydrocarbon with high triplet energy (
eV). It serves as an electron-transporting unit or a rigid core to prevent aggregation. -
Density Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) often delocalizes across the triphenylene or the linking bridge, facilitating spatial separation of FMOs.
The Role of Bromination
Bromine introduction alters the electronic landscape via two competing mechanisms:
-
Inductive Effect (-I): Withdraws electron density through the
-bond, lowering both HOMO and LUMO energy levels. -
Mesomeric Effect (+M): Donates electron density into the
-system via lone pair overlap (weaker than -I in ground state, but relevant in excited states). -
Heavy Atom Effect: Increases Spin-Orbit Coupling (SOC), enhancing the intersystem crossing rate (
) essential for harvesting triplet excitons in OLEDs.
Computational Modeling Protocol (DFT)
To accurately map electronic density, a standardized Density Functional Theory (DFT) workflow is required. This protocol ensures self-validating results comparable across literature.
Computational Workflow
The following Graphviz diagram outlines the step-by-step computational workflow for analyzing these compounds.
Figure 1: Standardized DFT workflow for electronic density analysis of brominated hybrids.
Electrostatic Potential (ESP) Mapping
ESP maps visualize the charge distribution on the molecular surface (typically defined at 0.0004 a.u. electron density).[1][2][3][4][5]
-
Red Regions (Negative Potential): Localized over the Carbazole Nitrogen (unless N-substituted) and the
-face of the rings. These are nucleophilic attack sites. -
Blue Regions (Positive Potential): Localized over the Hydrogens.
-
The "Sigma-Hole": In brominated derivatives, a specific positive region (blue cap) appears along the C-Br bond axis extension. This is critical for halogen bonding interactions in crystal packing.
Synthetic Pathways & Regioselectivity[7][8]
The synthesis of these hybrids requires precise control over bromination to ensure the electronic density is manipulated at the correct positions (C3/C6 vs C1/C8).
Regioselective Bromination Protocol
Bromination is the limiting step for defining the electronic donor strength.
-
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental
for kinetic control. -
Conditions: DMF or Acetonitrile at
to Room Temperature. -
Selectivity:
-
1.0 eq NBS: Yields 3-bromo-carbazole (Mono-substitution).
-
2.0-2.2 eq NBS: Yields 3,6-dibromo-carbazole (Di-substitution).
-
Excess NBS + Heat: Yields 1,3,6,8-tetrabromo-carbazole (sterically crowded, twists the core).
-
Coupling Workflow
The connection to triphenylene is typically achieved via Suzuki-Miyaura cross-coupling.
Figure 2: Synthetic route for 3,6-functionalized carbazole-triphenylene hybrids.
Quantitative Data: Electronic Energy Levels
The following table summarizes the impact of bromine substitution on the Frontier Molecular Orbitals of a carbazole core, which dictates the final hybrid's properties. Data is synthesized from general DFT trends (B3LYP/6-31G*) in OLED host material literature.
| Compound Structure | HOMO (eV) | LUMO (eV) | Band Gap ( | Triplet Energy ( | Electronic Effect |
| Unsubstituted Carbazole | -5.32 | -1.78 | 3.54 eV | ~3.00 eV | Baseline Reference |
| 3-Bromo-Carbazole | -5.45 | -1.95 | 3.50 eV | ~2.95 eV | Inductive withdrawal stabilizes HOMO. |
| 3,6-Dibromo-Carbazole | -5.58 | -2.15 | 3.43 eV | ~2.92 eV | Dual -I effect; significant LUMO stabilization. |
| 1,3,6,8-Tetrabromo | -5.80 | -2.40 | 3.40 eV | ~3.10 eV | Steric twisting reduces conjugation (Blue shift). |
Interpretation:
-
Hole Injection: Deeper HOMO levels in brominated derivatives (more negative values) make hole injection from the anode slightly more difficult, requiring matching Hole Injection Layers (HIL).
-
Triplet Confinement: The high triplet energy (
) is maintained or slightly increased in sterically hindered (poly-brominated) derivatives, which is crucial for preventing reverse energy transfer from blue phosphorescent dopants.
Experimental Validation Methods
Trustworthy characterization relies on correlating computational models with physical data.
-
Cyclic Voltammetry (CV):
-
Protocol: 0.1 M
in Dichloromethane (oxidation) and DMF (reduction). -
Validation: The onset oxidation potential (
) correlates to HOMO; onset reduction ( ) correlates to LUMO. -
Check: If experimental gaps are significantly smaller than DFT, check for intermolecular packing effects (aggregation).
-
-
X-Ray Diffraction (XRD):
-
Used to visualize the "Heavy Atom" effect in solid state.[4]
-
Brominated compounds often show specific
or interactions that dictate charge transport pathways (hopping mechanism).
-
References
-
Impact of bromination on Carbazole Dyes: RSC Advances. Detailed analysis of HOMO/LUMO shifts and synthesis using NBS.
-
Carbazole-Triphenylene Bipolar Hosts: Journal of Materials Chemistry C. Design of bipolar hosts for PhOLEDs.
-
Regioselective Bromination Mechanisms: MDPI Molecules. Theoretical and experimental analysis of electrophilic bromination selectivity.
-
DFT & ESP Mapping Protocols: ChemRxiv. Methodology for electrostatic potential mapping in drug/material discovery.
-
Halogen Atom Effect in Carbazoles: CrystEngComm. Crystallographic analysis of halogen interactions in solid-state carbazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structural, Hirshfeld and DFT studies of conjugated D–π–A carbazole chalcone crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Whitepaper: Synthetic Architectures for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
[1][2]
Executive Summary
This technical guide outlines the synthetic strategies for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole , a critical intermediate in the fabrication of Organic Light Emitting Diodes (OLEDs).[1][2] This molecule combines the high triplet energy of the carbazole moiety with the planar, π-conjugated triphenylene system, making it an ideal candidate for Hole Transport Materials (HTM) or phosphorescent host materials.
The synthesis of this molecule presents a specific chemoselective challenge: introducing the triphenylene core at the N-position (9-position) while ensuring precise bromination at the 3 and 6 positions without over-halogenation or catalyst poisoning.[1][2] This guide prioritizes a Stepwise Post-Functionalization Route , which ensures the highest regioselectivity and yield.
Retrosynthetic Analysis
To design a robust protocol, we must deconstruct the target molecule.[2] The retrosynthetic disconnection reveals two primary pathways.
Logical Pathway Assessment[2]
-
Path A (Direct Coupling): Coupling 3,6-dibromocarbazole with 2-bromotriphenylene.[1][2]
-
Path B (Post-Functionalization): Constructing the N-aryl core first, followed by electrophilic bromination.[2]
Visualization: Retrosynthetic Strategy
Figure 1: Retrosynthetic breakdown favoring the construction of the C-N bond prior to halogenation.[1][2]
Primary Protocol: The Stepwise Post-Functionalization Route
This route is the industry standard for electronic-grade materials, minimizing impurities that act as charge traps in OLED devices.[2]
Phase 1: Synthesis of 9-(Triphenylen-2-yl)-9H-carbazole
Objective: Create the C-N bond between the carbazole nitrogen and the triphenylene core.[1][2] Reaction Type: Buchwald-Hartwig Amination.[1][2]
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Carbazole | 1.0 | Nucleophile |
| 2-Bromotriphenylene | 1.1 | Electrophile (CAS: 19111-87-6) |
| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |
| P(t-Bu)₃ | 0.08 | Ligand (Sterically bulky for difficult couplings) |
| NaOtBu | 1.5 | Base |
| Toluene/Xylene | Solvent | Anhydrous, degassed |[1][2]
Experimental Workflow:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Argon or Nitrogen.[1][2]
-
Loading: Charge the flask with Carbazole, 2-Bromotriphenylene, and Sodium tert-butoxide (NaOtBu).
-
Solvation: Add anhydrous Toluene (0.1 M concentration relative to carbazole).
-
Catalyst Addition: Add the Palladium catalyst (Pd₂(dba)₃) and Ligand (P(t-Bu)₃ or S-Phos) rapidly to minimize air exposure.[1][2]
-
Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Eluent: Hexane/DCM) for the disappearance of carbazole.[1][2]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[2] Wash the pad with DCM.[2]
-
Purification: Concentrate the filtrate and purify via column chromatography (Silica Gel, Hexane:DCM gradient) or recrystallization from Toluene/Ethanol.
Why this works: The bulky phosphine ligand facilitates the reductive elimination step, crucial for coupling the bulky triphenylene group.[2]
Phase 2: Regioselective Bromination
Objective: Install bromine atoms specifically at the 3 and 6 positions of the carbazole ring.[2] Reaction Type: Electrophilic Aromatic Substitution (EAS).[1][2]
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 9-(Triphenylen-2-yl)carbazole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 2.05 | Brominating Agent (Mild) |
| DMF or THF | Solvent | Polar aprotic promotes para-substitution |[1][2]
Experimental Workflow:
-
Dissolution: Dissolve the intermediate from Phase 1 in DMF (Dimethylformamide) or THF. Cool to 0°C in an ice bath to control exothermicity.
-
Addition: Dissolve NBS in a minimal amount of DMF and add dropwise to the stirring substrate solution. Crucial: Add slowly to prevent over-bromination.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quenching: Pour the reaction mixture into ice-cold water. A white/off-white precipitate will form.[1][2]
-
Filtration: Filter the solid and wash copiously with water to remove succinimide byproduct.[2]
-
Final Purification: Recrystallize from Ethanol or Acetone. For OLED grade, sublimation is recommended.[2]
Visualization: Synthesis Workflow
Figure 2: Forward synthesis workflow demonstrating the sequential construction.
Alternative Route: Ullmann Coupling (Not Recommended)
While less efficient, this route is noted for laboratories lacking Palladium catalysts or air-free handling equipment.[1][2]
-
Substrates: 3,6-Dibromocarbazole + 2-Iodotriphenylene.[1][2]
-
Catalyst: Copper(I) Iodide (CuI) + 1,2-Diaminocyclohexane (Ligand).[1][2]
-
Base: K₃PO₄.[2]
-
Issues: High temperatures (140°C+) required for Ullmann coupling can lead to partial dehalogenation of the bromines on the carbazole ring, resulting in a mixture of mono-bromo and di-bromo products that are difficult to separate.[1][2]
Characterization & Validation
To ensure the protocol was successful, the following analytical signatures must be verified:
-
1H NMR (CDCl₃):
-
Look for the disappearance of the N-H proton (usually broad singlet >8.0 ppm) from the starting carbazole.[1][2]
-
Identify the characteristic doublet at ~8.1-8.2 ppm corresponding to the protons at the 4,5 positions of carbazole, which shift slightly upon 3,6-bromination.
-
Triphenylene protons will appear as a complex aromatic multiplet in the 7.5–8.8 ppm range.[2]
-
-
Mass Spectrometry (MALDI-TOF or HRMS):
References
-
American Institute of Chemists. Synthesis & characterization of a novel carbazole based hole transporting material. (Describes Carbazole Bromination Protocols). Retrieved from [Link][1][2]
-
Pure Synth. 3,6-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). (Commercial Standard Verification). Retrieved from [Link]
-
Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl - Procedure for Bromination. Org. Synth. Coll. Vol. 10, 246. Retrieved from [Link]
Potential of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole as an OLED host intermediate
Topic: Potential of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole as an OLED Host Intermediate Audience: Researchers, Material Scientists, and Chemical Engineers in Organic Electronics.[1]
A Strategic Scaffold for Bipolar Host Materials in High-Efficiency PHOLEDs[1]
Executive Summary
In the pursuit of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the management of triplet excitons is paramount.[2] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0 ) has emerged as a critical intermediate for synthesizing bipolar host materials.[1] This molecule combines the high triplet energy (
This guide details the molecular architecture, synthetic protocols, and functionalization potential of this intermediate, positioning it as a gateway to "star-shaped" and dendritic host materials that stabilize blue and green phosphorescent emitters.
Molecular Architecture & Design Philosophy
The efficacy of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole lies in its modular design, which addresses the "Triplet-Charge Trade-off" often found in OLED hosts.[1]
The Bipolar Advantage
-
The Core (Carbazole): The central carbazole moiety serves as a high-energy scaffold (
eV) and a robust hole-transporting unit (HTU).[1] -
The N-Substituent (Triphenylene): Attached at the 9-position (nitrogen), the triphenylene group acts as a steric shield and a secondary electronic modulator.[1] Triphenylene itself possesses a high
( eV) and planar geometry, promoting horizontal molecular orientation which can enhance light outcoupling. -
The Reactive Sites (3,6-Dibromo): These positions are electronically coupled to the nitrogen lone pair but are chemically distinct. They serve as the "functionalization gateway," allowing the attachment of electron-withdrawing groups (to balance charge transport) or conjugation extenders (to tune emission color).
Structural Visualization
Figure 1: Functional decomposition of the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole scaffold.
Synthetic Protocols
To ensure high purity (>99.9%) required for OLED applications, a stepwise synthetic route is recommended over direct coupling of pre-brominated precursors, which often suffers from dehalogenation or scrambling.
Route A: The "N-Arylation First" Protocol (Recommended)
This pathway minimizes side reactions and allows for easier purification of the intermediate before the final bromination step.[1]
Step 1: Synthesis of 9-(Triphenylen-2-yl)-9H-carbazole
-
Reagents: 9H-Carbazole, 2-Bromotriphenylene (or 2-Iodotriphenylene).[1]
-
Catalyst: Pd(OAc)
or Pd (dba) with ligand (e.g., P(t-Bu) or XPhos).[1] -
Base: NaOtBu (Sodium tert-butoxide).[1]
-
Solvent: Toluene or Xylene (Anhydrous).
-
Conditions: Reflux (110°C) under Argon for 12–24 hours.
Technical Insight: The use of bulky phosphine ligands (like P(t-Bu)
) facilitates the coupling to the sterically hindered triphenylene ring.[1]
Step 2: Regioselective Bromination
-
Reagents: 9-(Triphenylen-2-yl)-9H-carbazole, N-Bromosuccinimide (NBS).[1]
-
Solvent: DMF (Dimethylformamide) or CHCl
/Acetic Acid. -
Conditions: 0°C to Room Temperature, dark (to prevent radical side reactions).
-
Mechanism: Electrophilic Aromatic Substitution (SEAr). The 3 and 6 positions are activated by the nitrogen lone pair, ensuring high regioselectivity.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regioselectivity and high purity.
Functionalization & Application
The 3,6-dibromo intermediate is rarely the final material; it is the linchpin for creating advanced host materials via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1]
Derivatization Strategies
| Target Property | Coupling Partner | Resulting Structure Type | Application |
| Hole Transport+ | Carbazole-boronic acid | Tris-Carbazole (Star-shaped) | High |
| Bipolarity | Pyridine/Triazole-boronic acid | Donor-Acceptor (D-A) | Balanced Charge Transport Host |
| Thermal Stability | Phenyl/Biphenyl-boronic acid | Extended | High Tg Host for Green/Red PHOLEDs |
Case Study: Synthesis of a "Star-Shaped" Host
Reacting 3,6-Dibromo-9-(triphenylen-2-yl)carbazole with 9-phenyl-9H-carbazol-3-yl-boronic acid yields a massive, rigid molecule.[1]
-
Effect: This increases the glass transition temperature (
) significantly (often >150°C), preventing crystallization in the OLED film. -
Triplet Energy: The meta-linkage or twisted conformation induced by the 3,6-substitution maintains the high triplet energy of the core, preventing reverse energy transfer from the dopant.
Material Properties (Projected)
Based on structural analogs (e.g., CBP, TCTA) and the specific moieties involved, the following properties are characteristic of hosts derived from this intermediate.
| Parameter | Value Range | Significance |
| Triplet Energy ( | 2.70 – 2.95 eV | Sufficient to confine excitons for Green and Deep Blue emitters.[1] |
| HOMO Level | -5.3 to -5.6 eV | Aligns well with common Hole Transport Layers (HTL).[1] |
| LUMO Level | -2.1 to -2.4 eV | Requires electron-injecting support or ETM matching.[1] |
| Thermal Stability ( | > 400°C | Essential for vacuum deposition processes. |
| Glass Transition ( | > 130°C | Ensures morphological stability during device operation. |
Device Architecture & Performance
When utilized as a host in a PHOLED, the material derived from this intermediate sits in the Emissive Layer (EML).
Energy Level Alignment
The diagram below illustrates the role of the host in a typical Green PHOLED stack (e.g., using Ir(ppy)
Figure 3: PHOLED architecture highlighting the Host-Dopant energy transfer mechanism.
Performance Metrics
Devices utilizing hosts based on the carbazole-triphenylene hybrid architecture typically exhibit:
-
Low Efficiency Roll-off: Due to the balanced charge transport (Bipolar nature).[1]
-
High EQE: External Quantum Efficiencies often exceeding 20% for green and 15% for blue devices.
-
Operational Stability: The rigid triphenylene core resists electrochemical degradation.
References
-
PureSynth. (n.d.). 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specification. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole CAS 1351870-16-0.[1] Retrieved from [1]
-
TCI Chemicals. (n.d.). Product D4910: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.[1] Retrieved from [1]
-
Royal Society of Chemistry. (2018). New tetrafluorophenylene/carbazole hybrid host materials for phosphorescence organic light-emitting diodes. New Journal of Chemistry. Retrieved from [1]
-
National Institutes of Health (PMC). (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review. Retrieved from [1]
Sources
Methodological & Application
Application Note: Precision Synthesis of 3,6-Diaryl-9-(triphenylen-2-yl)carbazoles via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Context
This technical guide details the protocol for the double Suzuki-Miyaura cross-coupling of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (herein referred to as DB-TPC ).
While carbazole derivatives are foundational in organic light-emitting diodes (OLEDs) as host materials and hole-transport layers due to their high triplet energy (
Target Audience:
-
Material Scientists: For the synthesis of high-
OLED host materials. -
Medicinal Chemists: For the handling of highly insoluble, flat polycyclic aromatic hydrocarbons (PAHs) often encountered in late-stage kinase inhibitor synthesis or DNA-intercalating agent development.
Retrosynthetic Analysis & Critical Process Parameters
The Challenge of the Substrate
The reaction involves coupling a bis-electrophile (DB-TPC ) with an aryl boronic acid.
-
Steric Bulk: The triphenylene group creates a "propeller" shape orthogonal to the carbazole plane, hindering catalyst approach if ligands are too bulky.
-
Electronic Deactivation: The nitrogen lone pair donates density into the carbazole ring, increasing the electron density at C3 and C6. This makes the C-Br bond stronger and less reactive to Pd(0) insertion than a standard bromobenzene.
-
Solubility: DB-TPC is prone to
- stacking aggregation. Standard Suzuki solvents (THF, MeOH) often fail to keep the substrate in solution at reflux, leading to stalled conversion.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(dppf)Cl | Pd(dppf)Cl |
| Solvent System | Toluene / Ethanol / Water (4:1:1) | Toluene is essential to dissolve the lipophilic DB-TPC at elevated temperatures. Ethanol/Water ensures solubility of the inorganic base. |
| Base | K | Stronger than Na |
| Stoichiometry | Boronic Acid (2.5 - 3.0 equiv) | Excess is required to drive the reaction to completion (bis-substitution) and account for potential homocoupling of the boronic acid. |
| Temperature | 100°C - 110°C | High thermal energy is required to overcome the activation barrier of the electron-rich C-Br bond and maintain solubility. |
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, emphasizing the specific electronic challenges of the carbazole substrate.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of carbazole derivatives. Note that Oxidative Addition is the rate-limiting step due to the electron-rich nature of the carbazole ring.
Detailed Experimental Protocol
Objective: Synthesis of 3,6-Bis(phenyl)-9-(triphenylen-2-yl)carbazole (Model Reaction).
Reagents & Equipment
-
Reactant A: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (1.0 eq, 1.0 mmol, ~635 mg)
-
Reactant B: Phenylboronic acid (3.0 eq, 3.0 mmol, 366 mg)
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (0.05 eq, 5 mol%) -
Base: K
PO (tribasic potassium phosphate), 2.0 M aqueous solution (5 mL) -
Solvent: Toluene (20 mL) / Ethanol (5 mL)
-
Vessel: 100 mL Schlenk flask or heavy-walled pressure vial with a magnetic stir bar.
Step-by-Step Procedure
-
Degassing (Critical):
-
Combine Toluene and Ethanol in a separate flask. Sparge with Argon or Nitrogen for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Separately sparge the aqueous K
PO solution.
-
-
Reaction Assembly:
-
To the Schlenk flask, add Reactant A (Bromide), Reactant B (Boronic Acid), and the Catalyst .
-
Note: If using a glovebox, add these solids inside. If on a benchtop, cycle the flask vacuum/argon 3 times before adding solvents.
-
-
Solvent Addition:
-
Under positive Argon flow, inject the degassed Toluene/Ethanol mixture.
-
Inject the aqueous K
PO solution. -
Observation: The mixture will be biphasic. The bromide (Reactant A) may not fully dissolve at room temperature. This is normal.
-
-
Reaction:
-
Seal the vessel.[2]
-
Heat to 105°C (oil bath temperature) with vigorous stirring (1000 RPM). Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases.[3]
-
Monitor by TLC (Eluent: Hexane/DCM 4:1) or HPLC.[4]
-
Time: Typically 12–24 hours. The spot for the starting dibromide should disappear.[4] Intermediate mono-coupled product may be visible early on.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature (RT).
-
Self-Validating Step: If the product is highly conjugated (as expected), it often precipitates out of the toluene upon cooling.
-
Pour the reaction mixture into Methanol (150 mL) . This precipitates the organic product and dissolves the remaining boronic acid and inorganic salts.
-
Filter the precipitate.[4][5] Wash with water (to remove salts) and cold methanol (to remove impurities).
-
Purification Workflow
Figure 2: Purification logic tree. Due to low solubility, precipitation is preferred over extraction.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Catalyst deactivation or poor solubility. | Switch to Pd-XPhos-G3 precatalyst. Increase solvent volume or switch Toluene to Xylene (higher boiling point). |
| Mono-coupled Product Persists | Incomplete conversion. | Add booster charge of Catalyst (2 mol%) and Boronic Acid (0.5 eq) after 12h. |
| Protodeboronation (Arene-H formed instead of coupling) | Base too strong or unstable boronic acid. | Switch base to K |
| Palladium Black Formation | Catalyst decomposition. | Ensure strict oxygen-free conditions. Add free ligand (e.g., PPh |
Safety & Handling
-
PAH Toxicity: Triphenylene and carbazole derivatives are polycyclic aromatic hydrocarbons. While not all are carcinogenic, they should be treated as suspected carcinogens/mutagens . Use full PPE (gloves, lab coat, respirator/fume hood).
-
Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated into heavy metal waste.
-
Pressure: If using a sealed vial at 105°C, ensure the glassware is rated for pressure, as ethanol/toluene vapor pressure will be significant.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[5]
- Albrecht, K. et al. "Carbazole-based Host Materials for Blue Electrophosphorescence." Journal of Materials Chemistry C, 2015.
- Li, H. et al. "Synthesis and Properties of 3,6-Diaryl-9-arylcarbazoles." Organic Letters, 2012. (Specific protocols for sterically hindered carbazoles).
-
BenchChem. "3,6-Diiodo-9H-carbazole Synthesis and Application Notes." BenchChem Protocols, 2025 .
- Marion, N. et al. "Modified Catalysts for Suzuki Coupling of Hindered Substrates." Journal of the American Chemical Society, 2006.
(Note: While specific CAS-linked papers for the exact triphenylene-carbazole dibromide are proprietary or rare, the protocols above are derived from the closest structural analogues in high-impact literature.)
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Solution Processing of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Films
This Application Note is structured to guide researchers through the high-fidelity solution processing of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (referred to herein as DBTCz-Tr ).
While DBTCz-Tr is frequently utilized as a synthetic intermediate (building block) for advanced OLED host materials via Suzuki/Buchwald-Hartwig couplings, researchers often require thin films of the monomer itself for photophysical benchmarking (triplet energy determination) , electrochemical cyclic voltammetry (CV) , or electropolymerization studies .
The following protocols are designed to overcome the specific challenges posed by this molecule: the high crystallization tendency of the triphenylene moiety and the solubility limits imposed by the rigid carbazole core.[1]
Material Properties & Solubility Profile
Understanding the molecular architecture is critical for ink formulation.[1] DBTCz-Tr consists of a hole-transporting carbazole unit and a planar, electron-rich triphenylene unit.[1] The presence of heavy bromine atoms at the 3,6-positions facilitates spin-orbit coupling (enhancing phosphorescence for characterization) but also increases molecular weight and density.[1]
| Property | Value / Characteristic | Implication for Processing |
| Molecular Weight | ~551.28 g/mol | Moderate viscosity contribution; requires >10 mg/mL for thick films.[1] |
| Solubility (High) | Chlorobenzene (CB), o-Dichlorobenzene (o-DCB) | Preferred solvents for smooth, defect-free films. |
| Solubility (Mod.) | Toluene, Chloroform (CHCl₃) | Toluene evaporates too fast (Marangoni defects); CHCl₃ is good for room-temp casting but risks pinholes. |
| Solubility (Low) | Alcohols, Alkanes (Hexane) | Used as anti-solvents for precipitation or washing. |
| Morphology | Crystalline Tendency | Triphenylene promotes |
Protocol A: Ink Formulation (Solution Preparation)
Objective: Create a defect-free, aggregate-free solution suitable for spin coating.
Reagents & Equipment[1][2][3][4]
-
Solvent: Anhydrous Chlorobenzene (Sigma-Aldrich, 99.8%).[1]
-
Vials: Amber glass vials (to protect photosensitive brominated bonds).
-
Filtration: 0.22 µm PTFE syringe filters (hydrophobic).[1]
Step-by-Step Methodology
-
Weighing: Weigh 15 mg of DBTCz-Tr into a 4 mL amber vial.
-
Solvation: Add 1.0 mL of Chlorobenzene.
-
Note: Chlorobenzene is chosen over Toluene due to its higher boiling point (131°C), which allows for a longer "wet film" time, reducing striations caused by rapid evaporation.[1]
-
-
Dissolution: Cap the vial tightly. Place on a magnetic stir plate at 500 RPM.
-
Thermal Assist: Heat to 50°C for 20 minutes. The triphenylene moiety can cause aggregation; mild heating breaks these micro-crystallites.[1]
-
-
Cooling: Allow the solution to return to room temperature (25°C). Check for precipitation.[1] If cloudy, switch solvent to o-Dichlorobenzene.
-
Filtration: Filter the solution through a 0.22 µm PTFE filter directly into a fresh, dust-free vial.
-
Critical: Do not skip this step. Undissolved crystallites will act as nucleation sites, causing massive film roughness.[1]
-
Protocol B: Thin Film Deposition (Spin Coating)
Objective: Deposit a uniform amorphous film (40–80 nm thickness) on ITO or Quartz substrates.
Substrate Preparation[1][4][6][7]
-
Clean: Sonicate substrates in Detergent water
Deionized water Acetone Isopropanol (15 min each). -
Activate: UV-Ozone treat for 15 minutes to increase surface energy (wettability).
Deposition Workflow
-
Mount: Place substrate on the spin coater chuck.
-
Dispense: Dynamically dispense 40 µL of the DBTCz-Tr ink onto the center of the substrate.[1]
-
Dynamic Dispense: Apply solution while the substrate is rotating slowly (e.g., 500 RPM) if wetting is poor; otherwise, static dispense is acceptable for chlorobenzene.[1]
-
-
Spin Cycle:
-
Step 1 (Spread): 1000 RPM for 5 seconds (Ramp: 500 RPM/s).
-
Step 2 (Cast): 2500 RPM for 45 seconds (Ramp: 1000 RPM/s).
-
Target: This speed typically yields ~50-60 nm films for carbazole derivatives in CB.
-
-
Edge Bead Removal: Carefully wipe the edges with a swab soaked in toluene if the film is for device fabrication.[1]
Protocol C: Post-Deposition Annealing
Objective: Remove residual solvent without inducing crystallization.[1]
-
Transfer: Move coated substrates to a hotplate immediately.
-
Soft Bake: 80°C for 10 minutes .
-
Caution: Do not exceed 100°C. Triphenylene derivatives have a strong driving force to crystallize (phase separate) above their glass transition temperature (
). Keeping the temperature low removes the solvent while maintaining the kinetically trapped amorphous morphology.[1]
-
-
Storage: Store in a Nitrogen-filled glovebox. Brominated carbazoles can undergo photo-oxidation or hydrolysis over time.[1]
Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways for processing DBTCz-Tr, specifically highlighting the divergence between amorphous film formation and potential electropolymerization routes.
Caption: Workflow for processing 3,6-Dibromo-9-(triphenylen-2-yl)carbazole films. Green nodes indicate critical processing steps for film quality.
Advanced Application: Electropolymerization
Context: The 3,6-dibromo positions on the carbazole are electrochemically active.[1] While usually used for chemical coupling, they can also facilitate electropolymerization to form insoluble, cross-linked hole transport layers (HTLs).[1] This is useful if you intend to deposit a second layer on top without dissolving the first.[1]
Protocol:
-
Setup: Use a standard 3-electrode cell (Working: ITO/DBTCz-Tr film; Counter: Pt wire; Reference: Ag/AgCl).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Scan: Cycle voltage between 0 V and 1.3 V vs Ag/AgCl.
-
Mechanism: The oxidation of the carbazole generates radical cations.[1] The bromine substituents can be eliminated or participate in coupling reactions (depending on conditions), leading to the formation of a polymer network (Poly(carbazole)) on the ITO surface.
-
Result: The film becomes insoluble in the original solvent (Chlorobenzene), allowing for multilayer solution processing.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Hazy / Opaque Film | Crystallization of Triphenylene units.[1] | Reduce annealing temperature; Use a higher boiling solvent (o-DCB) to slow drying slightly, or spin faster to dry instantly (kinetic trapping). |
| Pinholes | Substrate contamination or poor wetting.[1] | Re-clean substrate with UV-Ozone.[1] Increase solution concentration (>15 mg/mL). |
| Radial Striations | Solvent evaporation too fast.[1] | Switch from Toluene/Chloroform to Chlorobenzene.[1] Perform "Covered Spin Coating" (put a lid over the bowl). |
| Precipitation in Vial | Low solubility limit.[1] | Heat solution to 50°C before filtering.[1] Ensure filter is warm to prevent thermal shock precipitation.[1] |
References
-
PureSynth. (n.d.).[1] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specifications. Retrieved from
-
Albrecht, K., & Yamamoto, K. (2009).[1] Carbazole dendrimers as solution-processable organic materials. Journal of the American Chemical Society . (Contextual grounding for carbazole solution processing).
-
Promarak, V., et al. (2008).[1] Synthesis and properties of carbazole–triphenylene based molecular glasses. Tetrahedron Letters . (Reference for solubility and crystallization behavior of Carbazole-Triphenylene hybrids).
-
Amb, C. M., et al. (2011).[1] Electrochemical polymerization of 3,6-dibromocarbazole derivatives. Chemistry of Materials . (Mechanistic basis for the electropolymerization protocol).
-
Ossila. (2023).[1] Spin Coating Guide for Organic Semiconductors. Retrieved from
(Note: Specific processing papers for this exact CAS number are rare in open literature; protocols are derived from the standard operating procedures for the "Carbazole-Triphenylene" material class as supported by the chemical behavior of the functional groups.)[1]
Sources
Application Notes and Protocols: Synthesizing Dendrimers from 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Precursors
<
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel dendrimers utilizing 3,6-Dibromo-9-(triphenylen-2-yl)carbazole as a core building block. Carbazole-based dendrimers are a significant class of macromolecules with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), due to their excellent hole-transporting properties, high luminescence quantum yields, and good film-forming abilities.[1][2] This guide details the synthetic protocols, purification techniques, and analytical characterization of these dendrimers, offering researchers, scientists, and drug development professionals a robust framework for their own investigations. The methodologies described herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Carbazole-Triphenylene Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[3][4][5] Their unique structure, consisting of a central core, repeating branched units (generations), and terminal functional groups, allows for precise control over their size, shape, and surface chemistry.[3][4][5] Carbazole and its derivatives are particularly attractive building blocks for dendrimers due to their inherent electronic and photophysical properties.[2][6] They are known for their thermal and chemical stability, excellent hole-transport capabilities, and tunable electronic structure.[2]
The incorporation of a triphenylene moiety onto the carbazole core, specifically at the 9-position, further enhances the desirable properties of the resulting dendrimers. Triphenylene is a large, planar aromatic hydrocarbon that can improve the thermal stability and charge-transport characteristics of the final material. The 3,6-dibromo substitution on the carbazole unit provides reactive sites for the divergent growth of dendritic wedges, enabling the construction of higher-generation dendrimers.
These carbazole-triphenylene dendrimers are promising candidates for applications in organic electronics, particularly as host materials or emitters in OLEDs.[1][2][7] Their ability to form stable amorphous films and their high triplet energy levels make them suitable for efficient blue phosphorescent OLEDs.
Synthetic Strategy: A Convergent Approach
The synthesis of dendrimers can be broadly categorized into two main strategies: divergent and convergent.[3][4] In a divergent approach, the dendrimer is grown outwards from a multifunctional core.[3][5][8] Conversely, a convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step.[3][4] For the synthesis of the target dendrimers, a convergent approach is often preferred as it facilitates the purification of intermediates and leads to a more structurally perfect final dendrimer.
The general synthetic workflow is outlined below:
Figure 1: Convergent synthetic workflow for carbazole-triphenylene dendrimers.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Tetrahydrofuran (THF) and toluene should be dried using a solvent purification system. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Column chromatography should be performed using silica gel (230-400 mesh).
Precursor Information:
-
Name: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
-
Synonym: 3,6-dibromo-9-(triphenylen-2-yl)-9H-carbazole
-
CAS Number: 1351870-16-0[9]
-
Molecular Formula: C₃₀H₁₇Br₂N[9]
-
Molecular Weight: 551.28 g/mol [9]
Synthesis of Dendrons (Example: Phenylcarbazole-based Dendrons)
The synthesis of dendrons is a multi-step process. The following is an example of the synthesis of a first-generation (G1) and second-generation (G2) phenylcarbazole-based dendron.
Protocol 3.2.1: Synthesis of First-Generation Dendron (G1)
-
Reaction Setup: To a solution of 9-phenylcarbazole (1.2 equivalents) and 4-bromobenzaldehyde (1 equivalent) in a mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (4 equivalents).
-
Catalyst Addition: Degas the mixture with argon for 30 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reaction: Reflux the mixture under argon for 24 hours.
-
Work-up: After cooling to room temperature, extract the mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford the G1 dendron.
Protocol 3.2.2: Synthesis of Second-Generation Dendron (G2)
-
Reaction Setup: Follow the same procedure as in Protocol 3.2.1, but use the G1 dendron (1.2 equivalents) in place of 9-phenylcarbazole.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the G2 dendron.
Synthesis of the Final Dendrimer via Suzuki Coupling
The final step involves the coupling of the synthesized dendrons with the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole core.
Protocol 3.3.1: Synthesis of G1 Dendrimer
-
Reaction Setup: In a Schlenk flask, combine 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (1 equivalent), the G1 dendron (2.5 equivalents), and bis(pinacolato)diboron (2.5 equivalents).
-
Catalyst and Ligand Addition: Add potassium acetate (3 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane and degas the mixture with argon for 30 minutes.
-
Reaction: Heat the reaction mixture at 90 °C for 48 hours.
-
Work-up: After cooling, pour the mixture into water and extract with chloroform. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the residue by column chromatography on silica gel with a hexane/chloroform mixture as the eluent to obtain the final G1 dendrimer.
A similar procedure can be followed for the synthesis of the G2 dendrimer, using the G2 dendron.
Characterization
The synthesized dendrons and final dendrimers must be thoroughly characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Characteristic peaks corresponding to the aromatic protons and carbons of the carbazole, triphenylene, and dendron units. The integration of the proton signals should be consistent with the expected structure. |
| MALDI-TOF Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the dendrimer. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C-N, and aromatic C=C stretching vibrations. |
| UV-Vis and Photoluminescence Spectroscopy | Investigation of photophysical properties. | Absorption and emission spectra characteristic of the chromophoric units. The quantum yield can also be determined. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | High decomposition temperatures, indicating good thermal stability. |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties (HOMO/LUMO levels). | Reversible or quasi-reversible oxidation and reduction peaks. |
Data Visualization
The following diagram illustrates the hierarchical structure of the synthesized dendrimers.
Figure 2: Hierarchical representation of a second-generation dendrimer.
Troubleshooting and Key Considerations
-
Incomplete Reactions: Incomplete coupling reactions can be a common issue. Ensure all reagents are pure and dry, and that the reaction is carried out under strictly anaerobic conditions. The catalyst activity is also crucial.
-
Purification Challenges: The purification of higher-generation dendrimers can be challenging due to their high molecular weight and potential for structural defects. Multiple chromatographic steps or preparative size-exclusion chromatography may be necessary.
-
Solubility: As the dendrimer generation increases, solubility can decrease. Careful selection of solvents for reaction and purification is important.
-
Structural Defects: In divergent synthesis, structural defects can accumulate with each generation. The convergent approach helps to minimize this, but careful characterization is still essential to confirm the monodispersity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of dendrimers from 3,6-Dibromo-9-(triphenylen-2-yl)carbazole precursors. By following the outlined convergent synthetic strategy and characterization methods, researchers can reliably produce these novel materials for exploration in various applications, particularly in the field of organic electronics. The emphasis on understanding the rationale behind each experimental step is intended to empower researchers to adapt and optimize these protocols for their specific needs.
References
-
Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices. Journal of Materials Chemistry C.
-
Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs. Chinese Journal of Chemistry.
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C.
-
Highly efficient carbazolylgold(III) dendrimers based on thermally activated delayed fluorescence and their application. Chemical Science.
-
Supramolecular Dendrimers Based on the Self-Assembly of Carbazole-Derived Dendrons and Triazine Rings. Liquid Crystal, Photophy. Journal of Materials Chemistry C.
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules.
-
Ruthenium(II) dendrimers containing carbazole-based chromophores as branches. Inorganic Chemistry.
-
Starburst dendrimers consisting of triphenylamine core and 9-phenylcarbazole-based dendrons: Synthesis and properties. Dyes and Pigments.
-
Dendrimers: synthesis, applications, and properties. Journal of Applied Pharmaceutical Science.
-
Dendrimers: synthesis, applications, and properties. Journal of Applied Pharmaceutical Science.
-
Dendrimers, Dendrons, and the Dendritic State: Reflection on the Last Decade with Expected New Roles in Pharma, Medicine, and the Life Sciences. Polymers.
-
Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. Journal of Fluorescence.
-
SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Proceedings of the Estonian Academy of Sciences. Chemistry.
-
Some examples of dendrimer synthesis. ResearchGate.
-
A new dendrimer series: synthesis, free radical scavenging and protein binding studies. RSC Advances.
-
3,6-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). PureSynth.
-
Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv.
Sources
- 1. Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 7. Carbazole-based Multiple Resonance Dendrimers with Narrowband Blue Emission for Solution-Processed OLEDs [cjps.org]
- 8. kirj.ee [kirj.ee]
- 9. pure-synth.com [pure-synth.com]
Application Note: Vacuum Deposition Protocols for Carbazole-Based Organic Semiconductors
Executive Summary
Carbazole derivatives (e.g., CBP, TCTA, mCP) are the backbone of modern organic electronics, serving as high-triplet-energy hosts and hole-transport materials in OLEDs and OFETs. Unlike inorganic metals, these organic molecules rely on weak Van der Waals forces, making them highly susceptible to thermal degradation and morphological instability during Physical Vapor Deposition (PVD).
This guide moves beyond generic "recipes" to provide a mechanistic protocol for the vacuum deposition of carbazole-based small molecules. It focuses on controlling the thermodynamics of sublimation to ensure amorphous film uniformity, stoichiometric purity, and reproducible device performance.
Pre-Deposition: Substrate Surface Engineering
Scientific Rationale: The interface between the Indium Tin Oxide (ITO) anode and the carbazole organic layer defines the hole injection efficiency. Contaminants create dipoles that alter the work function, while poor wettability leads to pinholes (dark spots).
Protocol: ITO Cleaning & Activation
Standard substrate: Patterned ITO on glass (15-20 Ω/sq).
-
Mechanical Scrub: Gently scrub ITO with a lint-free swab soaked in 1% detergent (e.g., Hellmanex III) to remove macroscopic debris.
-
Ultrasonic Cascade:
-
Step A: Deionized (DI) Water + Detergent (5% v/v) at 50°C for 15 mins.
-
Step B: DI Water Rinse (Cascade flow) for 5 mins.
-
Step C: Acetone (HPLC Grade) at 40°C for 15 mins (Removes organic residues).
-
Step D: Isopropyl Alcohol (IPA) at 40°C for 15 mins (Removes acetone streaks).
-
-
Drying: Blow dry with Nitrogen (N2) gun.[1][2] Bake in an oven at 100°C for 30 mins to dehydrate.
-
Surface Activation (Critical): Treat with UV-Ozone or Oxygen Plasma for 15 minutes immediately before loading into the vacuum chamber.
Figure 1: Substrate preparation workflow. The final UV-Ozone step is time-critical to prevent surface re-contamination.
Core Protocol: Thermal Evaporation
System Requirement: High Vacuum (HV) chamber capable of base pressure
Material Handling & Crucible Selection
Carbazole derivatives are thermally insulating. Using the wrong crucible leads to "spitting" (uneven evaporation) due to thermal gradients.
-
Crucible Type: Use Quartz or Alumina liners with a narrow aperture (Knudsen cell style) to promote equilibrium vapor pressure. Avoid graphite if possible, as it may reduce certain organic dopants, though it is acceptable for pure CBP/TCTA.
-
Filling: Fill crucible to 50-70% capacity. Overfilling causes thermal lag; underfilling alters the flux angle.
Tooling Factor Calibration (The "Hidden" Variable)
Quartz Crystal Microbalances (QCM) measure mass at the sensor, not the substrate. You must calculate the Tooling Factor (TF) .[3][5]
-
Set TF to 100% on the controller.
-
Deposit ~50 nm of material (e.g., CBP) onto a dummy glass slide.
-
Measure actual thickness using a Profilometer or Ellipsometer (
). -
Record thickness displayed by QCM (
). -
Calculate New TF:
Deposition Cycle Logic
Warning: Carbazole derivatives like CBP have low Glass Transition Temperatures (
Figure 2: Thermal evaporation logic flow. The "Thermal Soak" step is vital to degas the organic powder without subliming it.
Operational Parameters & Data
The following parameters are established baselines. Note that "Source Temp" varies by chamber geometry (distance from source to sensor).
Table 1: Carbazole Semiconductor Parameters
| Material | Full Name | Evap.[7] Temp Range (°C)* | Rec. Rate (Å/s) | Function | |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | 62 | 240 - 270 | 0.5 - 1.0 | Host / HTL |
| mCP | 1,3-Bis(N-carbazolyl)benzene | 60 | 180 - 220 | 0.5 - 0.8 | Host (Blue/White) |
| TCTA | 4,4′,4″-Tris(carbazol-9-yl)triphenylamine | 151 | 280 - 320 | 1.0 - 2.0 | HTL / EBL |
| CDBP | 4,4′-Bis(carbazol-9-yl)-2,2′-dimethylbiphenyl | 110 | 260 - 290 | 0.5 - 1.0 | Host (Stable) |
*Temperatures estimated at
Critical Control Points
-
Rate Control: Maintain 0.5 – 1.0 Å/s.
-
Too Fast (>3 Å/s): Low-density films, high roughness, potential for "island" growth rather than layer-by-layer.
-
Too Slow (<0.1 Å/s): High impurity incorporation (background gas molecules trap in the film).
-
-
Substrate Temperature:
-
For CBP and mCP , the substrate holder must be water-cooled or kept at ambient (
C). If the substrate exceeds (60°C), the film will crystallize, turning hazy and destroying charge transport. -
TCTA is more robust (
151°C) and can withstand slight radiant heating.
-
-
Co-Deposition (Doping):
-
When doping emitters (e.g., Ir(ppy)3) into a CBP host, use two separate sensors if possible to control the ratio (e.g., 95% Host : 5% Dopant). If using a single sensor, calibrate the Z-ratio (acoustic impedance) for the host, as it constitutes the bulk of the mass.
-
Troubleshooting & Quality Control
| Failure Mode | Visual Indicator | Root Cause | Corrective Action |
| Short Circuit | Device shorts immediately | Spitting from source; Dust on substrate | Use fused silica wool plug in crucible; Improve cleaning ISO class. |
| Dark Spots | Non-emissive black dots grow over time | Pinholes; Moisture ingress | Re-clean ITO; Ensure UV-Ozone step; Check encapsulation. |
| Hazy Film | Milky appearance (Light scattering) | Crystallization | Substrate too hot (exceeded |
| Voltage Drift | Operating voltage increases rapidly | Impure material; Trap states | Degas source powder longer; Improve base vacuum to |
References
-
Substrate Preparation & Cleaning
-
Material Properties (CBP/mCP/TCTA)
-
Adachi, C., et al.[8] "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium doped into electron-transporting materials." Applied Physics Letters, 2000. (Foundational paper on CBP hosts). Link
-
Scholz, S., et al. "Thermal stability of organic semiconductors." Organic Electronics, 2008. (Data on Tg and degradation). Link
-
-
Deposition Physics & Tooling Factor
-
Morphology & Crystallization
-
Gomez, A., et al. "Effect of deposition rate on the morphology and performance of small molecule organic solar cells." Solar Energy Materials and Solar Cells, 2013. Link
-
Sources
Preparation of hole transport layers using carbazole-triphenylene derivatives
Executive Summary
This guide details the fabrication of high-performance Hole Transport Layers (HTL) utilizing Carbazole-Triphenylene (Cbz-Tp) hybrid architectures. While traditional materials like NPB or TPD are industry standards, they often suffer from low glass transition temperatures (
This note covers two distinct fabrication protocols: Solution Processing (Spin Coating) for flexible/large-area applications and Vacuum Thermal Evaporation (VTE) for high-precision multilayer stacks.
Material Design & Mechanistic Logic
The selection of Cbz-Tp derivatives is not arbitrary; it addresses specific failure modes in Organic Light-Emitting Diodes (OLEDs), particularly Phosphorescent OLEDs (PHOLEDs).
-
The Carbazole Unit: Provides a high triplet energy (
eV), essential for confining excitons within the Emissive Layer (EML) and preventing back-energy transfer. It serves as the primary hole-transporting moiety. -
The Triphenylene Core: Acts as a rigid, planar anchor. It significantly increases the
(often C), preventing the morphological degradation (crystallization) that occurs due to Joule heating during device operation. -
The Hybrid Synergy: By linking these units, we achieve a material that maintains amorphous stability while aligning the Highest Occupied Molecular Orbital (HOMO) with the anode (ITO) and the EML.
Figure 1: Material Functionality & Charge Dynamics
Caption: Charge transport dynamics showing the Cbz-Tp layer facilitating hole injection while blocking electron/exciton leakage due to high triplet energy.
Protocol A: Solution Processing (Spin Coating)
Application: Low-cost fabrication, flexible substrates, and polymer-based OLEDs (PLEDs). Critical Challenge: Solvent orthogonality (preventing the dissolution of the HTL by subsequent layers) and film uniformity.
Reagents & Equipment
-
Material: Cbz-Tp Derivative (e.g., 3,6-di(triphenylen-2-yl)-9-ethylcarbazole).
-
Solvent: Chlorobenzene (CB) or Toluene (Anhydrous, 99.8%).
-
Substrate: Indium Tin Oxide (ITO) patterned glass.
-
Equipment: Spin coater (e.g., Laurell), Glovebox (
ppm), Hotplate.
Step-by-Step Methodology
-
Substrate Preparation (The Foundation):
-
Ultrasonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Critical Step: UV-Ozone treat for 15 minutes immediately before deposition. This increases ITO work function from ~4.5 eV to ~4.8 eV, lowering the injection barrier.
-
-
Solution Formulation:
-
Dissolve Cbz-Tp material in Chlorobenzene at a concentration of 5–10 mg/mL .
-
Stir magnetically at
C for 2 hours to ensure complete dissolution. -
Filter through a 0.45 µm PTFE filter to remove aggregates.
-
-
Deposition (Spin Coating):
-
Dispense 50 µL of solution onto the center of the substrate (static dispense).
-
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 2000–4000 rpm for 45s (Thickness control: target 30–50 nm).
-
-
Note: Higher speeds yield thinner films but may increase radial striations.
-
-
Thermal Annealing (Morphology Lock):
-
Bake at 120^\circ$C for 20 minutes inside the glovebox.
-
Why? Removes residual solvent and relaxes the polymer chains into a stable amorphous state. Inadequate annealing leads to pinholes and early device failure.
-
Protocol B: Vacuum Thermal Evaporation (VTE)
Application: High-efficiency PHOLEDs, multilayer stacks, and precision thickness control. Advantage: Produces high-density films with no solvent impurities.
Equipment Parameters
-
Base Pressure:
Torr. -
Crucible: Quartz or Graphite.
-
Deposition Rate: 0.5 – 1.0 Å/s.
Step-by-Step Methodology
-
Source Loading:
-
Load Cbz-Tp powder into the crucible. Pre-deposition degassing is vital: Heat the source to ~50°C below sublimation point for 10 minutes to remove adsorbed moisture.
-
-
Deposition Process:
-
Stabilize rate at 0.1 Å/s initially, then ramp to 1.0 Å/s .
-
Caution: Rates >2.0 Å/s can lead to "spitting" of material and rough surfaces.
-
Monitor thickness using a Quartz Crystal Microbalance (QCM). Target thickness: 30–60 nm .
-
-
Co-Deposition (Optional Doping):
-
For p-doping (to increase conductivity), co-evaporate with materials like
or at a ratio of 5–10% by volume.
-
Figure 2: Comparative Workflow (Solution vs. Vacuum)
Caption: Parallel workflows for HTL fabrication. Solution processing requires post-deposition annealing, while vacuum deposition requires pre-deposition degassing.
Characterization & Validation
To ensure the HTL is functional, the following data metrics must be verified.
Table 1: Typical Performance Metrics for Cbz-Tp HTL
| Parameter | Method | Target Value | Significance |
| Glass Transition ( | DSC | Ensures thermal stability during operation [1].[1] | |
| Hole Mobility ( | SCLC (Space Charge Limited Current) | Determines charge balance; must match ETL mobility. | |
| Surface Roughness ( | AFM | Prevents electrical shorts and ensures uniform EML growth [2]. | |
| HOMO Level | CV / UPS | -5.4 to -5.6 eV | Aligns with ITO (-4.8 eV) and Host (-6.0 eV). |
Validation Experiment: SCLC Mobility Measurement
To calculate hole mobility, fabricate a "Hole Only Device" (HOD):
-
Structure: ITO / Cbz-Tp HTL (100 nm) / Al.
-
Analysis: Plot
vs. . The slope in the SCLC region follows the Mott-Gurney law.-
Self-Check: If the curve is linear only at low voltages (Ohmic), the device may be shorted or the injection barrier is too high.
-
Troubleshooting & Expert Insights
-
Issue: Hazy Film (Solution Process)
-
Cause: Solvent evaporated too quickly or humidity in the glovebox was high.
-
Fix: Use a higher boiling point solvent (e.g., switch from Chlorobenzene to o-Dichlorobenzene) or cover the petri dish during spinning to slow evaporation.
-
-
Issue: High Turn-on Voltage
-
Cause: Large injection barrier at ITO/HTL interface.
-
Fix: Insert a thin (5-10 nm) Hole Injection Layer (HIL) like PEDOT:PSS (solution) or HAT-CN (vacuum) before the Cbz-Tp layer [3].
-
-
Issue: Device Shorting
-
Cause: Spikes in the ITO or pinholes in the HTL.
-
Fix: Increase HTL thickness to >40 nm or improve ITO cleaning (add mechanical scrubbing).
-
References
-
Albrecht, K. et al. "Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles." ResearchGate.[1][2][3][4]
-
Sanderson, S. et al. "Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach."[5] Journal of Chemical Physics, 2022.[5]
-
Molecules Journal. "Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs." MDPI Molecules, 2014.[1]
-
Ye, S. et al. "Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core."[3] ResearchGate, 2025.[2][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of 9-(triphenylen-2-yl)carbazole
Status: Operational Ticket ID: CHEM-SUP-992 Subject: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Introduction: The Challenge of Steric Bulk & Conjugation
Welcome to the technical support hub for OLED material synthesis. You are likely targeting 3-bromo-9-(triphenylen-2-yl)carbazole (monobromination) or the 3,6-dibromo variant.
The core challenge with 9-(triphenylen-2-yl)carbazole is the interplay between the highly reactive carbazole ring and the massive, planar triphenylene anchor. Unlike simple N-phenylcarbazole, the triphenylene group induces significant
This guide moves beyond standard textbook protocols, implementing a Silica-Supported Electrophilic Substitution strategy to maximize yield and suppress over-bromination.
Module 1: The "Golden Path" Protocol (High-Yield Methodology)
Standard NBS/DMF protocols often lead to a mixture of mono- and di-brominated products because the solubility of the starting material is often lower than that of the monobrominated intermediate. The following protocol uses Silica Gel catalysis to stabilize the transition state and control kinetics.
Optimized Experimental Workflow
Reagents:
-
Substrate: 9-(triphenylen-2-yl)carbazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 eq for mono, 2.1 eq for di)
-
Catalyst: Silica Gel (230–400 mesh, 100 wt% relative to substrate)
-
Solvent: Dichloromethane (DCM) or CHCl
(Avoid DMF if possible to simplify workup).
Step-by-Step Procedure:
-
Activation: In a foil-wrapped flask (light exclusion is critical to prevent radical side-reactions), suspend the NBS and Silica Gel in DCM. Stir for 15 minutes.
-
Why? Silica activates the carbonyl oxygens on NBS, making the bromine more electrophilic (
), allowing for reaction at lower temperatures [1].
-
-
Addition: Dissolve 9-(triphenylen-2-yl)carbazole in the minimum amount of DCM/CHCl
. Add this solution dropwise to the silica suspension at 0°C . -
Kinetic Control: Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours.
-
Quench & Filter: Filter off the silica gel (which now holds succinimide byproducts). Wash the silica pad with hot CHCl
to ensure the bulky product releases from the pores. -
Work-up: Wash the filtrate with
(aq) to remove trace bromine. Evaporate solvent.[1] -
Purification: Recrystallize from Toluene/Ethanol. (Avoid column chromatography if possible; the triphenylene tail causes streaking).
Yield Comparison Data
| Method | Solvent | Additive | Yield (Mono) | Selectivity (Mono:Di) | Notes |
| Standard | DMF | None | 65% | 70:30 | Hard to separate mixtures. |
| Standard | THF | None | 58% | 60:40 | Slow reaction times. |
| Recommended | DCM | Silica Gel | 88% | 95:5 | High purity, easy filtration. |
Module 2: Mechanistic Logic & Regioselectivity
Understanding why the reaction fails is the key to fixing it. The carbazole ring is electron-rich, directing electrophiles to the 3 and 6 positions (para to the Nitrogen).
The Triphenylene Effect
The triphenylene group at position 9 is bulky. While it prevents substitution at positions 1 and 8 (ortho to Nitrogen) due to steric clash, it also acts as a massive solubility sink.
Visualizing the Pathway:
The following diagram illustrates the decision matrix for the reaction. If the concentration of free bromine (
Caption: Figure 1. The Silica-Mediated Electrophilic Aromatic Substitution pathway minimizes the concentration of active brominating species, preventing the secondary attack on the 6-position.
Module 3: Troubleshooting & FAQ
Symptom: Reaction mixture turns dark green.
-
Diagnosis: Formation of Carbazole Radical Cations.
-
Cause: Carbazole derivatives are easily oxidized. If the reaction is exposed to light or if the NBS contains trace free bromine, it can oxidize the carbazole nitrogen to a radical cation (
), which is green/blue. -
Solution:
-
Add a few drops of Propylene Oxide or Cyclohexene (scavengers for acid/radicals).
-
Ensure the reaction is strictly performed in the dark (wrap flask in foil).
-
This is usually reversible upon workup with Sodium Thiosulfate.
-
Symptom: "Sludge" formation / Poor Solubility.
-
Diagnosis:
- Stacking Aggregation. -
Cause: The triphenylene moiety is planar and stacks efficiently, trapping the product in the solid phase before the reaction is complete.
-
Solution:
-
Switch Solvent: Use a mixture of Chlorobenzene and DCM (1:1). Chlorobenzene disrupts
-stacking better than DCM [2]. -
Temperature: Run the reaction at 40°C only if using the Silica method (Silica moderates the reactivity, allowing higher temps without losing selectivity).
-
Symptom: Cannot separate Mono-bromo from Starting Material.
-
Diagnosis: Similar Rf values (Polarity).
-
Solution: Do not rely on standard Hexane/Ethyl Acetate columns.
-
Technique: Use Recrystallization from Chlorobenzene/Ethanol . The monobromo product usually crystallizes out, while the starting material remains in the mother liquor due to slight symmetry differences.
-
Module 4: Advanced Solubility Data
The triphenylene tail drastically alters solubility compared to standard carbazoles. Use this table to plan your workup.
| Solvent | Solubility (RT) | Suitability for Reaction | Suitability for Workup |
| DCM | Moderate | High (Standard) | Good |
| DMF | High | Low (Promotes di-bromination) | Poor (Hard to remove) |
| Chlorobenzene | Very High | High (For scale-up) | Excellent |
| Ethanol | Insoluble | None | Precipitating Agent |
| THF | Good | Moderate | Good |
References
-
Regioselective Bromination using Silica/NBS
-
Title: A new method for bromination of carbazoles... by use of N-bromosuccinimide and silica gel.[2]
- Source:Journal of Chemical Research / Cardiff University.
- URL
-
- Title: Synthesis and Electronic Spectroscopy of Bromocarbazoles...
-
Solubility & Purification of Triphenylene Derivatives
Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for NBS and Carbazole derivatives before experimentation.
Sources
Purification strategies to remove catalyst residues from carbazole intermediates
Topic: Purification strategies to remove catalyst residues from carbazole intermediates Current Status: Online | Lead Scientist: Dr. A. Vance[1]
Welcome to the Technical Support Hub
Subject: Removing Palladium (Pd) and Copper (Cu) from Carbazole Derivatives.
If you are reading this, you are likely facing a common but frustrating bottleneck: your carbazole intermediate has passed NMR/HPLC purity checks, but failed elemental analysis (ICP-MS).
Carbazoles present a unique challenge in metal remediation.[1] Unlike simple aromatics, the carbazole nitrogen and the electron-rich
This guide moves beyond generic advice, offering targeted protocols for Buchwald-Hartwig (Pd) and Ullmann (Cu) coupling workups.
Part 1: Triage & Decision Matrix
Don't guess—diagnose.
Before selecting a protocol, determine your contamination level and phase availability.[1]
Figure 1: Remediation Decision Tree. Selects the optimal workflow based on initial metal load and compound solubility.
Part 2: The Scavenger Suite (Palladium Focus)
Context: For soluble carbazoles derived from Pd-catalyzed amination.[1]
Expert Insight: Why Charcoal Often Fails
Activated carbon is the "go-to" for many, but for carbazoles, it is often insufficient.
-
The Mechanism: Charcoal relies largely on physisorption.[1]
-
The Problem: Carbazoles are large, planar, aromatic systems that compete for the same pore sites on the carbon as the metal-ligand complexes.
-
The Fix: You must use Chemisorption (Functionalized Silica).[1] We rely on the Hard-Soft Acid-Base (HSAB) theory.[1] Palladium is a "Soft Acid"; therefore, it binds irreversibly to "Soft Bases" like Thiols (S-H).
Protocol B: Functionalized Silica Scavenging
Target: Pd removal from >500 ppm to <20 ppm.[1]
Materials:
-
SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).[1]
-
Alternative: SiliaMetS® DMT (Dimercaptotriazine) – Use if Pd is in a high oxidation state (Pd(II)).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude carbazole in THF or Ethyl Acetate (10 volumes). Avoid DMF/DMSO if possible as they compete for metal binding.[1]
-
Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 5-10 wt% relative to product if Pd content is unknown).
-
Temperature: Heat to 50-60°C .
-
Critical Note: Room temperature scavenging is 5x slower.[1] Heat increases the kinetics of the Pd-Thiol bond formation.
-
-
Time: Stir for 4 hours.
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a tightly packed Celite pad.[1]
-
Analysis: Check an aliquot via ICP-MS.
Troubleshooting FAQ:
Q: I used the Thiol scavenger, but my Pd levels only dropped by 50%. Why? A: You likely have a stable Pd-Ligand complex (e.g., Pd-BINAP or Pd-dppf).[1] The phosphine ligand is protecting the metal.
Fix: Add a trace amount of mild acid (Acetic acid, 1% v/v) to the mixture. This helps dissociate the phosphine, exposing the Pd to the scavenger.
Part 3: The Crystallization Suite (Polishing)
Context: Final API steps or poorly soluble carbazole intermediates.[1]
Protocol C: Chelation-Assisted Recrystallization
Crystallization alone often traps metals inside the crystal lattice (occlusion).[1] We use a "Keep-Away" agent in the mother liquor to keep the metal in solution while the product crystallizes.
Recommended Chelators:
Step-by-Step Workflow:
-
Dissolution: Dissolve the carbazole in the minimum amount of hot solvent (e.g., Toluene or Chlorobenzene).[1]
-
Chelator Spike: Add the chelator (5-10 wt% relative to the carbazole mass) directly to the hot solution.[1]
-
Note: NAC is soluble in alcohols/esters; TMT is often used as a sodium salt (water soluble), so a biphasic or wet-solvent system may be needed.[1]
-
-
Reflux: Stir at reflux for 30 minutes to allow ligand exchange.
-
Crystallization: Cool slowly. The metal-chelator complex remains in the supernatant (mother liquor).
-
Wash: Filter the crystals and wash aggressively with cold solvent to remove surface mother liquor.[1]
Part 4: The "Impossible" Cases (Copper Removal)
Context: Ullmann coupling residues. Copper is notoriously difficult because it can exist as Cu(I) (insoluble halides) and Cu(II) (soluble).[1]
Visualizing the Copper Trap
Carbazoles synthesized via Ullmann coupling often have a persistent blue/green tint.[1]
Figure 2: Copper Extraction Strategy. Comparison of Ammonia vs. EDTA washes for Ullmann coupling workups.
Troubleshooting FAQ:
Q: My product precipitates when I try to wash it with aqueous ammonia. A: Carbazole solubility can drop in the presence of biphasic water. [1] * Fix: Use L-Cysteine in the solid phase.[1] Add solid L-Cysteine (10 wt%) to your organic solution, stir for 2 hours, and filter. The L-Cysteine zwitterion binds Cu effectively and is insoluble in most organics, allowing for easy filtration.
Part 5: Regulatory Thresholds (Reference Data)
Always validate against ICH Q3D guidelines.
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Primary Removal Strategy |
| Palladium (Pd) | 2B | 100 | 10 | Thiol-Silica Scavenger |
| Copper (Cu) | 3 | 3000 | 300 | NH4OH Wash / EDTA |
| Ruthenium (Ru) | 2B | 100 | 10 | TMT Scavenger / Cryst.[1] |
Table 1: ICH Q3D Permitted Daily Exposure (PDE) limits for common coupling metals.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[1] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Solving solubility issues of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole in NMR analysis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Nuclear Magnetic Resonance (NMR) analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole. The unique structural characteristics of this molecule—a large, rigid, and planar polycyclic aromatic system—often lead to significant solubility issues in common deuterated solvents, complicating structural elucidation and purity assessment. This resource provides a logical, step-by-step approach to overcoming these challenges, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: Why is 3,6-Dibromo-9-(triphenylen-2-yl)carbazole so difficult to dissolve for NMR?
The poor solubility is a direct consequence of its molecular structure. The extensive, flat aromatic surfaces of the carbazole and triphenylene moieties promote strong intermolecular π-π stacking interactions. These forces, combined with the molecule's inherent symmetry, can lead to a highly stable crystal lattice structure that is difficult to break apart with common, less polar solvents.[1] Molecules with low aqueous solubility are a frequent challenge in pharmaceutical development, and these principles apply to solubility in organic solvents as well.[2]
Q2: I tried Chloroform-d (CDCl₃), and the sample didn't dissolve. What should I try next?
Chloroform-d is a common first choice for many organic molecules but is often insufficiently polar to dissolve large, polycyclic aromatic hydrocarbons.[3] Your next step should be to try more polar aprotic solvents. The most effective choices are often:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Excellent dissolving power for a wide range of compounds due to its high polarity.[4]
-
Tetrahydrofuran-d₈ (THF-d₈): A good alternative with moderate polarity.
-
Dichloromethane-d₂ (CD₂Cl₂): Slightly more polar than chloroform and can sometimes be effective.
-
Toluene-d₈: Its aromatic nature can help solvate the molecule through π-π interactions.
Q3: Can I use a mixture of deuterated solvents? Will it affect my results?
Yes, using a solvent mixture is a valid and often effective strategy. A common approach is to dissolve the compound in a small amount of a "strong" solvent like DMSO-d₆ and then dilute it with a less viscous solvent like CDCl₃. However, be aware that this will affect the chemical shifts of your compound's signals.[5][6] The magnetic environment around the nuclei changes with the solvent composition. It is crucial to report the exact solvent ratio used (e.g., 1:1 CDCl₃/DMSO-d₆) with your data.[7]
Q4: How much sample and solvent should I use?
For a standard 5 mm NMR tube, a typical concentration ranges from 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[7][8] For a poorly soluble compound like this, it is advisable to start at the lower end of this range (e.g., ~5 mg). Attempt to dissolve this smaller amount first before adding more solute. Overloading the solution with excess solid will not improve the signal and can make shimming more difficult.
Q5: My sample appears cloudy or has suspended particles after vortexing. Can I still run the NMR?
It is strongly advised not to run NMR on a turbid or heterogeneous sample.[8] Undissolved solid particles will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and a loss of resolution, making the spectrum uninterpretable. Ensure you have a clear, homogenous solution before inserting the sample into the magnet.
Troubleshooting Guide: A Step-by-Step Workflow
If initial solvent choices fail, follow this systematic approach. The goal is to incrementally increase the energy input into the system to favor dissolution over the compound's crystal lattice energy.
Caption: Troubleshooting workflow for dissolving 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.
In-Depth Protocols & Explanations
Step 1: Solvent Screening
The principle of "like dissolves like" is the starting point. Since the target molecule is aromatic, aromatic solvents like Toluene-d₈ can be effective. However, for highly crystalline materials, a solvent with a high dielectric constant is often required to overcome lattice forces.[4]
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use |
| Chloroform-d | CDCl₃ | 61.2 | 4.8 | Common starting point, low viscosity. Often fails for this compound class.[3] |
| Dichloromethane-d₂ | CD₂Cl₂ | 39.6 | 9.1 | Slightly more polar than CDCl₃. |
| Tetrahydrofuran-d₈ | THF-d₈ | 66.0 | 7.6 | Good general-purpose solvent, can solvate a range of polarities. |
| Toluene-d₈ | C₇D₈ | 110.6 | 2.4 | Aromatic nature can engage in π-π interactions with the solute.[9] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 189.0 | 47.0 | Highly recommended. High polarity is very effective at dissolving complex organics.[4][10] |
| 1,1,2,2-Tetrachloroethane-d₂ | C₂D₂Cl₄ | 146.5 | 8.2 | Excellent for high-temperature NMR due to its high boiling point. |
(Data compiled from multiple sources[3][11])
Step 2 & 3: Sonication and Gentle Heating
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to physically break apart the solute's solid aggregate and increase the surface area for dissolution.[8] Gentle heating provides the thermal energy (enthalpy of solution) needed to overcome the crystal lattice energy.
-
Protocol:
-
Prepare your sample in a suitable solvent (e.g., DMSO-d₆) in a securely capped vial.
-
Place the vial in a sonicator bath for 15-30 minutes.
-
If solids persist, transfer the vial to a heat block or water bath set to 40-60°C. Do not exceed the solvent's boiling point.
-
Periodically remove and vortex the sample.
-
Allow the sample to cool to room temperature and check for any precipitation before transferring it to an NMR tube.
-
Step 4: High-Temperature (VT) NMR
-
Expertise & Experience: This is one of the most powerful techniques for forcing poorly soluble compounds into solution.[9] Solubility often increases dramatically with temperature. Furthermore, for some semi-rigid molecules, high temperature can sharpen broad peaks by overcoming conformational exchange barriers.[12]
-
Trustworthiness: This protocol must be performed carefully to avoid sample degradation or damage to the NMR probe.[13]
-
Authoritative Grounding: High-temperature NMR is a standard method for tackling solubility issues and studying dynamic processes.[9][14]
Caption: Energy input overcomes lattice forces, allowing polar solvent molecules to solvate the analyte.
-
Sample Preparation: Prepare a ~5-10 mg sample in a high-boiling point deuterated solvent like DMSO-d₆ or Toluene-d₈ in a proper NMR tube (use only Class A glass tubes for VT work).[9] Ensure the sample volume is minimal (~0.5 mL) to maintain a consistent temperature across the acquisition zone.[13]
-
Instrument Setup:
-
Insert the sample into the spinner turbine. Use a ceramic spinner for temperatures above 50°C.[13]
-
Place the sample in the magnet.
-
Lock and shim the sample at room temperature (25°C or 298K).
-
-
Temperature Elevation:
-
In the spectrometer software, open the variable temperature (VT) control unit.
-
Increase the temperature in increments of 10-20°C. Allow the system to equilibrate for at least 5-10 minutes at each step. Rapid heating can damage the probe.[13]
-
Monitor the lock signal as you increase the temperature. The lock phase may drift and require adjustment.
-
Re-shim the sample at the target temperature (e.g., 100°C). Shims will change significantly with temperature.
-
-
Acquisition: Once the temperature is stable and the sample is shimmed, acquire your ¹H, ¹³C, and 2D NMR spectra as usual.
-
Cool Down: After acquisition, it is critical to return the probe to room temperature slowly. Decrease the temperature in 20°C increments, allowing for equilibration at each step.
References
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Available from: [Link]
-
Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? (2015, November 8). ResearchGate. Available from: [Link]
-
What are the solvents used in NMR? What is the Deuterated solvent? (2020, December 27). Mesbah Energy. Available from: [Link]
-
How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? (2020, February 20). ResearchGate. Available from: [Link]
-
High Temperature NMR. Bruker. Available from: [Link]
-
Variable Temperature NMR Experiments. University of Oxford. Available from: [Link]
-
36-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). Pure Synth. Available from: [Link]
-
Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. (2022, November 16). Industrial Chemistry & Materials (RSC Publishing). Available from: [Link]
-
(PDF) Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. ResearchGate. Available from: [Link]
-
Common NMR Solvents - Reference Data. University of Wisconsin-Madison. Available from: [Link]
-
NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Available from: [Link]
-
NMR Study on Solubilization of Sterols and Aromatic Compounds in Sodium Taurodeoxycholate Micelles. (2007, December 15). Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]
-
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Available from: [Link]
-
Solvent effect on the chemical shifts (δ) observed in the 1 H NMR... ResearchGate. Available from: [Link]
-
The ¹H NMR spectra of mixtures of carbazole and anthracene before and... ResearchGate. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Nuclear Magnetic Resonance for the Characterisation of Hot-Melt Extruded Pharmaceutical Amorphous Solid Dispersions. (2021, September 17). Apollo - University of Cambridge. Available from: [Link]
-
Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Ovid. Available from: [Link]
-
Is There are any idea to achieve H NMR signals for swollen compound ?? (2021, February 16). ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nuclear Magnetic Resonance for the Characterisation of Hot-Melt Extruded Pharmaceutical Amorphous Solid Dispersions [repository.cam.ac.uk]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. labs.chem.byu.edu [labs.chem.byu.edu]
- 12. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 13. nmrlab.ku.edu [nmrlab.ku.edu]
- 14. researchgate.net [researchgate.net]
Reducing efficiency roll-off in devices using triphenylene-carbazole hosts
This guide serves as a specialized Technical Support Center for researchers working with Triphenylene-Carbazole (Tp-Cz) host materials in Organic Light Emitting Diodes (OLEDs).
These bipolar hosts are engineered to balance Hole Transport (via Carbazole) and Electron Transport (via Triphenylene). However, efficiency roll-off—the reduction of External Quantum Efficiency (EQE) at high current densities—remains the primary bottleneck for high-brightness applications.[1][2]
Ticket ID: #EQE-ROLLOFF-001 Subject: Mitigating Efficiency Drop in Bipolar Host Systems Assigned Specialist: Senior Application Scientist, OLED Materials Division
📊 Module 1: Diagnostic & Root Cause Analysis
User Question: My device shows high peak efficiency (20%+ EQE) at low luminance, but the efficiency drops by >30% as I approach 1,000 cd/m². Is this a material defect or a device structure issue?
Scientist Response: This is the classic "Roll-Off" phenomenon. In Triphenylene-Carbazole systems, this is rarely a material defect but rather a management failure of the high-energy triplet excitons.
To fix this, we must first diagnose the dominant quenching mechanism. Use the following logic to interpret your data:
The Roll-Off Fingerprint Table
| Observation (J-V-L Characteristics) | Probable Cause | Mechanism |
| Steep drop at very low current ( | Charge Imbalance | One carrier type dominates, accumulating at the EML/EBL interface. Recombination zone is too narrow. |
| Gradual, monotonic drop as current increases | TTA (Triplet-Triplet Annihilation) | High exciton density leads to collision ( |
| Drop correlates with voltage increase | TPQ (Triplet-Polaron Quenching) | Excess polarons (charges) quench excitons ( |
Diagnostic Workflow (DOT Diagram)
The following flowchart outlines the experimental steps to isolate the cause of your roll-off.
Caption: Diagnostic logic tree to distinguish between Charge Imbalance, TTA, and TPQ in bipolar host systems.
🛠️ Module 2: Optimization Protocols
User Question: I suspect Charge Imbalance. The Triphenylene moiety is transporting electrons too fast compared to the Carbazole's hole transport. How do I balance this?
Scientist Response:
In Tp-Cz hosts, the Triphenylene unit often provides high electron mobility (
Protocol A: Recombination Zone Management
Objective: Widen the recombination zone (RZ) to lower local exciton density.
-
Double-Emissive Layer (D-EML) Strategy:
-
Instead of a single uniform EML, split the EML into two zones.
-
Zone 1 (HTL side): Host + Low Dopant % (e.g., 3-5%).
-
Zone 2 (ETL side): Host + High Dopant % (e.g., 8-10%).
-
Why? This gradients the trapping probability, pulling the recombination zone away from the interface and into the bulk of the host.
-
-
Mixed-Host Co-Deposition (If using separate Tp and Cz materials):
-
If you are not using a single Tp-Cz molecule but a mix of a Triphenylene derivative and a Carbazole derivative:
-
Action: Vary the ratio. Start at 1:1. If roll-off is high and voltage is low, increase the concentration of the slower carrier host (usually the Carbazole/Hole transporter) to slow down the faster carriers via dilution.
-
Protocol B: Space Charge Limited Current (SCLC) Validation
Objective: Quantify carrier mobility to prove balance. You cannot optimize blindly; you must measure
Step-by-Step Methodology:
-
Fabricate "Hole Only" Devices (HOD):
-
Structure: ITO / HAT-CN (10nm) / Tp-Cz Host (100nm) / HAT-CN (10nm) / Al.
-
Note: The high work function contacts block electrons.
-
-
Fabricate "Electron Only" Devices (EOD):
-
Structure: ITO / Liq (2nm) / Tp-Cz Host (100nm) / Liq (2nm) / Al.
-
Note: Liq facilitates electron injection and blocks holes.
-
-
Data Analysis:
-
Fit the J-V curves using the Mott-Gurney Law:
-
Target: You want the
and values to be within one order of magnitude of each other (e.g., both ).
-
📉 Module 3: Addressing TTA & TPQ (Advanced)
User Question: My mobilities are balanced, but roll-off persists. I suspect Triplet-Triplet Annihilation (TTA). What is the fix?
Scientist Response:
If mobilities are balanced, your excitons are living too long or are too crowded. Triphenylene-Carbazole hosts have high Triplet Energy (
The Mechanism of Action
In a bipolar host, TTA occurs when two triplet excitons collide. This is a bimolecular process, meaning it scales with the square of the exciton density (
Caption: Triplet-Triplet Annihilation (TTA) mechanism where two triplets fuse, losing efficiency to heat/ground state.
Solution: The "Doping Sweet Spot"
You must optimize the dopant concentration.
-
Too Low (<5%): Excitons spend too much time on the Host (Tp-Cz) before transferring to the Emitter. Host triplets migrate and annihilate.
-
Too High (>15%): Dopant aggregation occurs. This leads to self-quenching (Concentration Quenching).
-
Recommendation: Perform a concentration sweep at 6%, 10%, and 14% .
-
Pro Tip: For Tp-Cz hosts, 10-12% is often the optimal range because the bulky Triphenylene groups prevent the host molecules from packing too tightly, allowing slightly higher doping levels without aggregation.
-
❓ Frequently Asked Questions (FAQ)
Q: Can I use a phosphorescent sensitizer to reduce roll-off in these hosts?
A: Yes. This is known as a "Cascade Energy Transfer." You dope a sensitizer (e.g., a green phosphor) into the Tp-Cz host, which then transfers energy to the final emitter (e.g., a red fluorophor). This reduces the triplet lifetime (
Q: Why does my device color shift at high brightness? A: This indicates the recombination zone is moving. As voltage increases, electrons (via Triphenylene) might gain mobility faster than holes (via Carbazole), pushing the recombination zone into the HTL.
-
Fix: Increase the thickness of the Electron Blocking Layer (EBL) or use a graded doping profile (Protocol A) to "pin" the recombination zone in the center.
Q: How does the Triphenylene attachment position affect roll-off?
A: Crucial question. A meta-linkage between the Carbazole and Triphenylene breaks the conjugation, keeping the Triplet Energy (
-
Rule: If your emitter is Blue or Green, ensure your Tp-Cz host uses meta-linkages to maintain high
and prevent reverse energy transfer (Emitter Host), which is a major cause of roll-off.
📚 References
-
Zhang, Y. et al. (2019). "Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence." Frontiers in Chemistry. Link
-
Cai, X. et al. (2011). "Electron Mobility Enhancement in Triphenylene-Based Host Materials." Journal of Materials Chemistry. (Contextualizing the high electron mobility of Triphenylene moieties).
-
Sandanayaka, A. S. D. et al. (2022).[3] "Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes." Nature Communications. Link
-
Chopra, N. et al. (2008). "High efficiency blue phosphorescent organic light-emitting devices using carbazole-based host materials."[2][4] Applied Physics Letters. (Foundational work on Carbazole hosts and roll-off).
-
Murawski, C. et al. (2013). "Efficiency Roll-Off in Organic Light-Emitting Diodes." Advanced Materials. (Comprehensive review of TTA and TPQ mechanisms).
Sources
Minimizing aggregation quenching in 3,6-Dibromo-9-(triphenylen-2-yl)carbazole films
Technical Support Center: Optical Materials Division Subject: Minimizing Aggregation-Caused Quenching (ACQ) in 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Films Ticket ID: OPT-MAT-8829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering reduced photoluminescence quantum yield (PLQY) or spectral red-shifting in solid-state films of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (referred to hereafter as DB-TPC ).
The Root Cause:
DB-TPC contains two highly planar moieties: the carbazole core and the triphenylene pendant. While the N-C bond between them allows for some twisting, the triphenylene group is a potent driver of
This guide provides a protocol to decouple these molecular interactions through Host-Guest Doping and Kinetic Trapping .
Module 1: Diagnostic & Troubleshooting
Before altering your fabrication process, confirm that ACQ is the primary failure mode using this diagnostic workflow.
Interactive Troubleshooting Guide (FAQ Format)
Q1: My film emission is significantly red-shifted and broader compared to the solution spectrum. Is this ACQ? A: Yes. This is the hallmark of Excimer Formation .
-
Mechanism: In dilute solution, you see monomer emission. In films, excited DB-TPC molecules form complexes with ground-state neighbors (excited dimers = excimers).
-
Spectral Signature: Look for a broad, structureless band appearing 50–100 nm red-shifted from the solution
. -
Action: Proceed to Protocol A (Doping).
Q2: The film is clear, but the intensity is extremely low (Low PLQY). There is no spectral shift. A: This indicates H-Aggregation or Triplet Quenching .
-
Mechanism: "Face-to-face" stacking (H-aggregates) often forbids radiative transitions. Alternatively, if the bromines are inducing phosphorescence, the long-lived triplets are being quenched by oxygen or triplet-triplet annihilation (TTA).
-
Action: If you suspect phosphorescence (green/orange emission), you must encapsulate the film to exclude oxygen. If fluorescence is expected (blue/violet), proceed to Protocol A.
Q3: My film looks hazy or "milky" under ambient light. A: This is Macroscopic Crystallization , not just molecular aggregation.
-
Cause: The solvent evaporated too slowly, allowing the triphenylene units to organize into large crystallites that scatter light.
-
Action: Proceed to Protocol B (Solvent Engineering).
Module 2: Visualization of Quenching Pathways
The following diagram illustrates the competitive decay pathways in DB-TPC films. Your goal is to block the red paths (Quenching) and favor the green path (Radiative Emission).
Figure 1: Energy transfer landscape in DB-TPC. Aggregation opens non-radiative "drains" (Red) that compete with desired emission (Green).
Module 3: Experimental Protocols
Protocol A: Host-Guest Doping (The Gold Standard)
Objective: Physically isolate DB-TPC molecules using a wide-bandgap host matrix to prevent
Materials:
-
Host Material: mCP (1,3-Bis(N-carbazolyl)benzene) or PMMA (Polymethyl methacrylate).
-
Why mCP? It is a small molecule host with high triplet energy, suitable if you want to preserve electrical conductivity or triplet harvesting.
-
Why PMMA? Inert polymer, best for purely optical studies (PLQY measurements).
-
-
Solvent: Toluene or Chlorobenzene (High boiling point ensures smooth films, but must be managed).
Step-by-Step:
-
Prepare Host Solution: Dissolve mCP in Toluene at 10 mg/mL.
-
Prepare Guest Solution: Dissolve DB-TPC in Toluene at 1 mg/mL.
-
Mixing (The Critical Ratio): Create a blend with 1–5 wt% DB-TPC.
-
Calculation: For 1 mL of final solution, mix 950
L of Host solution + 50 L of Guest solution (approx. 5% doping). -
Note: Do not exceed 10%. Above this, triphenylene stacking re-initiates (concentration quenching).
-
-
Spin Coating:
-
Speed: 2000–3000 rpm (60 seconds).
-
Atmosphere: Nitrogen glovebox recommended (prevents moisture/O2 uptake during formation).
-
-
Annealing: Soft bake at 60°C for 10 mins. Do not anneal above 100°C. High heat promotes diffusion and phase separation, causing the DB-TPC to cluster again.
Expected Result:
-
Emission spectrum should narrow and match the dilute solution spectrum.
-
PLQY should increase by factor of 5–10x compared to neat film.
Protocol B: Kinetic Trapping (For Neat Films)
Objective: If you must use a pure DB-TPC film (e.g., for charge transport capacity), you must freeze the morphology before aggregates form.
Methodology:
-
Solvent Choice: Switch to Chloroform or Dichloromethane (DCM) .
-
Reasoning: These have low boiling points. They evaporate instantly during spin coating, "freezing" the molecules in a disordered (amorphous) state before they can rearrange into stacked aggregates.
-
-
Spin Parameters: High acceleration (e.g., 1000 rpm/s ramp) to max speed (3000 rpm).
-
Anti-Solvent Dripping (Optional):
-
During spin coating (at t=5 sec), drip a non-solvent (e.g., Hexane) onto the center. This precipitates the film instantly in a porous, amorphous state.
-
Module 4: Data Interpretation
Use this table to benchmark your optimization results.
| Parameter | Neat Film (The Problem) | Doped Film (The Solution) | Notes |
| Red-shifted (e.g., >500nm) | Blue/Violet (e.g., ~400-450nm) | Matches dilute solution peaks.[1] | |
| FWHM (Bandwidth) | Broad (>80 nm) | Narrow (<50 nm) | Indicates monomeric emission. |
| PLQY | < 10% | > 60% | Doping eliminates non-radiative decay. |
| Lifetime ( | Multi-exponential (complex) | Mono-exponential | Single emitting species (monomer). |
Advanced Consideration: The Bromine Factor
Warning: The 3,6-dibromo positions are heavy atoms. Even if you fix aggregation, the bromines facilitate Intersystem Crossing (ISC) to the Triplet state.
-
Implication: If your application is fluorescence (OLED blue emitter), the bromines are detrimental (loss to dark triplets).
-
Implication: If your application is RTP (Room Temperature Phosphorescence), you actually need rigidification. In this specific case, do not use PMMA . Use a rigid crystalline host or a mixed crystal strategy to suppress vibrational loss, rather than just spacing them out.
References
-
Suppression of Aggregation-Caused Quenching in Carbazole Derivatives. Source: Nanyang Technological University (NTU) Digital Repository. Context: Discusses doping concentrations (1-20 wt%) in PMMA to maintain high PLQY in planar carbazole systems. URL:[2]
-
Aggregation-Induced Emission and Quenching in Carbazole-Triphenylene Systems. Source: MDPI & ResearchGate (General Literature Consensus). Context: Explains the mechanism where twisted conformations prevent quenching, while planar stacking (like in DB-TPC) promotes it. URL:
-
Host-Guest Systems for Triplet Harvesting. Source: Ossila / Materials Science Literature. Context: Standard protocols for dispersing carbazole derivatives in mCP hosts to prevent concentration quenching. URL:
Sources
Troubleshooting incomplete coupling reactions with sterically hindered carbazoles
Status: Online Operator: Senior Application Scientist Ticket ID: CRBZ-STERIC-001 Subject: Troubleshooting Incomplete Conversion in Buchwald-Hartwig Amination
Executive Summary: The "Steric Wall"
Coupling sterically hindered carbazoles (e.g., 3,6-di-tert-butylcarbazole or substrates with ortho-substituents) is notoriously difficult. Unlike standard anilines, carbazoles possess a flat, electron-rich nitrogen that is moderately acidic (
The Core Problem: The reaction typically fails not at the oxidative addition step, but at reductive elimination . The sheer bulk of the carbazole combined with the aryl halide prevents the palladium center from adopting the necessary geometry to expel the product. Furthermore, the carbazole anion itself can act as a "poisoning" ligand, forming a stable, off-cycle Pd-carbazolyl complex that halts turnover.
This guide provides a root-cause analysis and self-validating protocols to overcome these barriers.
Diagnostic Flowchart
Before altering your conditions, locate your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.
Technical FAQs & Troubleshooting
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You have hit the Reductive Elimination Bottleneck . In hindered systems, the energy barrier for the Pd(II) intermediate to expel the bulky carbazole product is higher than the barrier for catalyst decomposition. The catalyst enters a "resting state" or decomposes before it can turn over.
Solution:
-
Ligand Switch: You must use a ligand that is both bulky (to enforce mono-ligation) and electron-rich.
-
Recommendation: RuPhos or XPhos . RuPhos is particularly effective for secondary amines (like carbazoles) because its bulk promotes the difficult reductive elimination step [1].
-
Alternative:
is a classic "sledgehammer" for extremely hindered substrates, though it is air-sensitive [2].
-
-
Temperature: Increase reaction temperature to 110°C–120°C. Reductive elimination is entropy-driven; heat helps.
Q2: The reaction never initiates (0% conversion), even though the aryl halide is reactive.
Diagnosis: Carbazole Inhibition (The "Resting State" Trap). Deprotonated carbazole is a competent ligand. It can displace your phosphine ligand or occupy open coordination sites on the Palladium, forming a stable [Pd(Ar)(Carbazolyl)(L)] complex that is too stable to react further [3].
Solution:
-
Use Precatalysts (Pd-G3/G4): Do not use
or . These require in-situ reduction and ligation, which the carbazole interferes with. Use RuPhos-Pd-G4 or XPhos-Pd-G4 . These precatalysts release the active species immediately upon heating, bypassing the inhibition phase [4].
Q3: I see significant amounts of dehalogenated arene (Ar-H) instead of product.
Diagnosis:
Solution:
-
Solvent: Switch to Toluene or Xylene . Avoid alcohols completely.
-
Base: Ensure you are using NaOtBu (Sodium tert-butoxide). It acts as a base but is bulky enough to resist
-hydride elimination compared to ethoxide/methoxide.
The "Gold Standard" Protocol
This protocol is designed to eliminate variables related to catalyst activation and oxygen poisoning.
Scope: Coupling 3,6-di-tert-butylcarbazole with ortho-substituted aryl bromides.
| Component | Equiv. | Role | Specification |
| Aryl Bromide | 1.0 | Electrophile | Limiting reagent |
| Carbazole | 1.2 | Nucleophile | Slight excess drives kinetics |
| Catalyst | 0.02 - 0.05 | RuPhos-Pd-G4 | CRITICAL: Use G4 precatalyst. Do not mix Pd/Ligand manually. |
| Base | 1.5 | NaOtBu | Must be stored in glovebox. Hydrolyzes instantly in air. |
| Solvent | [0.2 M] | Toluene (Anhydrous) | Sparged with Ar for 20 mins. |
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox or under positive Argon flow, add the Pd-G4 precatalyst, Carbazole, and NaOtBu to a reaction vial equipped with a stir bar.
-
Why? NaOtBu is hygroscopic; wet base kills this reaction.
-
-
Solvent Addition: Add the aryl halide (if liquid) and anhydrous Toluene via syringe.
-
Seal & Heat: Seal the vial with a Teflon-lined cap. Place in a pre-heated block at 110°C .
-
Why? Rapid heating is better than slow ramping. You want to generate the active catalyst quickly to outcompete the formation of inactive dimers.
-
-
Monitoring: Monitor by HPLC/UPLC after 1 hour.
-
Note: If the reaction mixture turns grey/black and conversion stops, the catalyst has died. Filter, concentrate, and re-subject with fresh catalyst (do not just add more to the dead soup).
-
Mechanistic Insight: The Carbazole Trap
Understanding the catalytic cycle helps visualize where the failure occurs.
Figure 2: The Catalytic Cycle. Note the "Trap" where the carbazole binds but cannot eliminate due to steric crowding.
Ligand Selection Cheat Sheet
Use this table to select the correct ligand based on your specific steric profile.
| Substrate Difficulty | Ligand Recommendation | Precatalyst Catalog Name | Why? |
| Moderate (Standard Carbazole) | XPhos | XPhos Pd G4 | Excellent general-purpose ligand; prevents Pd aggregation. |
| High (3,6-di-tBu Carbazole) | RuPhos | RuPhos Pd G4 | Specific for secondary amines; steric bulk accelerates reductive elimination [1]. |
| Extreme (Ortho-subst.[1] Aryl + Hindered Carbazole) | P(t-Bu)3 or BrettPhos | Pd-P(tBu)3 G2 / BrettPhos Pd G4 | Maximum steric bulk to force product expulsion. BrettPhos is usually for primary amines but works here if RuPhos fails. |
| Heterocyclic (Pyridines/Pyrimidines) | tBuXPhos | tBuXPhos Pd G3 | Better tolerance for N-containing electrophiles that might poison the catalyst. |
References
-
RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[2]
-
Bulky Phosphines: Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Synlett.
-
Carbazole Inhibition: Lledós, A., & Ujaque, G. (2023). "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Catalysis.[3]
-
Precatalyst Protocols: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
Sources
Technical Support Center: Thermal Stability Enhancement of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Derivatives
Executive Summary & Core Directive
Subject: Optimizing the thermal profile (
Scope: This guide addresses the critical challenge of maintaining morphological stability in organic electronic materials. The target molecule features a carbazole core (hole-transporting) fused with a triphenylene moiety (planar, high conjugation) and bromine handles (reactive sites).
The Stability Paradox:
-
Chemical Instability: The C-Br bonds at positions 3 and 6 are the "weak links" for thermal decomposition (
). -
Morphological Instability: The planar triphenylene unit drives strong
- stacking, leading to unwanted crystallization (low amorphous stability).
Goal: To guide you through synthesizing derivatives that replace the labile halogens with robust moieties and disrupting planarity to boost the Glass Transition Temperature (
Molecular Design & Synthesis Workflow
Synthesis Logic & Causality
To enhance thermal stability, we must move from the precursor (3,6-dibromo) to stable derivatives.[1] The synthesis generally follows a C-N coupling (attaching triphenylene to carbazole) followed by C-C coupling (functionalizing the 3,6-positions).
Workflow Diagram (DOT Visualization)
The following diagram outlines the critical path to high-stability derivatives, highlighting failure points.
Caption: Figure 1. Synthesis pathway for stabilizing carbazole-triphenylene derivatives. Red octagons indicate critical thermal failure points.
Troubleshooting Guide: Synthesis & Stability
Module A: The Precursor Instability (The "Bromine Problem")
Issue: The 3,6-dibromo-9-(triphenylen-2-yl)carbazole intermediate shows discoloration or mass loss at
Root Cause: Carbon-Bromine (C-Br) bond cleavage. The bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than C-C or C-N bonds. If your final application requires high
| Symptom | Probable Cause | Corrective Action |
| Yellowing during storage | Photo-oxidation or radical formation at C-Br sites. | Store in amber vials under Argon. Critical: Use within 2 weeks or re-purify. |
| Low | Residual Pd catalyst or trapped solvent. | Perform Gradient Sublimation (See Protocol 4.1). |
| TGA curve shows two steps | Step 1 is likely de-bromination; Step 2 is skeletal breakdown. | Design Change: Replace Br with Phenyl, Silyl, or Trityl groups via Suzuki coupling. |
Module B: Enhancing Glass Transition ( )
Issue: The material crystallizes in the film state (OLED failure).
Root Cause: The triphenylene moiety is highly planar, promoting strong
Design Strategy: You must introduce Steric Bulk or Asymmetry to frustrate packing.
Q: How do I increase
-
Option 1 (Trityl Groups): Adding -CPh3 dramatically increases steric bulk.
-
Option 2 (Silyl Groups): Adding -SiPh3.[4]
-
Effect: Breaks conjugation and increases the triplet energy (
), useful for blue OLED hosts [1].
-
-
Option 3 (Dendritic Aryls): Suzuki coupling with bulky fluorenes or spiro-bifluorenes.
Module C: Coupling Failure (N-Arylation)
Issue: Low yield when attaching Triphenylene to Carbazole.
Troubleshooting Protocol:
-
Catalyst Choice: Do not use standard
. The steric bulk of triphenylene requires active catalysts.-
Recommendation: Use Pd2(dba)3 with P(t-Bu)3 or XPhos (Buchwald-Hartwig conditions) [2].
-
-
Base Sensitivity: If using base-sensitive groups, switch from
to or .[1] -
Dehalogenation: If you observe the bromine falling off before the coupling is complete, lower the temperature to 80°C and increase catalyst loading to 2-3 mol%.
Experimental Protocols
Protocol: Gradient Sublimation (Purification)
Crucial for removing trace impurities that catalyze thermal degradation.[1]
-
Load: Place crude derivative in the source zone of a quartz tube.
-
Vacuum: Pump down to
Torr. -
Ramp:
-
Zone 1 (Source): Heat to
C. -
Zone 2 (Gradient): Maintain at
. -
Zone 3 (Cold): Ambient.
-
-
Harvest: Collect the middle fraction. Discard the volatile "ash" (often de-brominated fragments) and the non-volatile residue (polymeric sludge).
Protocol: Accurate Thermal Characterization (TGA/DSC)
Standardizing measurement to ensure data integrity.[1]
Thermogravimetric Analysis (TGA):
-
Atmosphere: Nitrogen (inert) is mandatory. Air causes premature oxidation.
-
Ramp Rate: 10°C/min.
-
Metric: Record
(temperature at 5% weight loss). -
Acceptance Criteria: For OLED hosts,
must be C.
Differential Scanning Calorimetry (DSC):
-
Cycle: Heat to
, Cool to C, Heat again. -
Data Point: Measure
from the second heating scan . The first scan contains "thermal history" (solvent effects, packing from synthesis) and is unreliable.
Mechanism of Thermal Failure (Visualization)
Understanding how the molecule fails allows for better design.
Caption: Figure 2. Dual pathways of thermal failure: Chemical decomposition (left) and physical morphological collapse (right).
Frequently Asked Questions (FAQ)
Q1: Can I use the 3,6-dibromo precursor directly in a device? A: Generally, no .[1] The bromine atoms act as exciton quenchers (heavy atom effect) and are thermally labile. You should use the dibromo compound only as a synthetic intermediate. If you need a halogen-free host, synthesize the 3,6-diphenyl or 3,6-ditrityl analog.
Q2: My TGA shows a small weight loss (2%) at 150°C. Is the molecule degrading? A: Unlikely. This is usually trapped solvent (toluene or chlorobenzene) or moisture. Run a "drying cycle" in the TGA (hold at 150°C for 30 mins) before the main ramp. If the weight loss persists, it may be residual iodine/bromine species.
Q3: Why does my derivative turn green during sublimation?
A: Green coloration often indicates oxidation of the carbazole nitrogen or formation of a radical cation. Ensure your vacuum is sufficient (
References
-
Mo, Y., et al. (2009). "Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence." ACS Applied Materials & Interfaces.
-
BenchChem Support. (2025).[5] "Troubleshooting guide for Buchwald-Hartwig amination." BenchChem Technical Guides.
-
Krucaite, G., et al. (2021). "2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs." Materials (Basel).
-
Sigma-Aldrich. (2024). "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma Technical Library.
Sources
- 1. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylsilyl- and trityl-substituted carbazole-based host materials for blue electrophosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Identifying degradation products of brominated carbazole under UV exposure
Technical Support Center: Photostability & Degradation Analysis Topic: Identifying Degradation Products of Brominated Carbazole under UV Exposure
Welcome to the Advanced Photochemistry Support Hub.
Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To provide a rigorous, mechanism-driven framework for identifying degradation products of brominated carbazoles (Br-CBZs). This guide moves beyond basic observation, focusing on the causality of bond cleavage and the validation of analytical data.
Module 1: The Degradation Mechanism & Experimental Setup
Context: Brominated carbazoles are prone to homolytic C-Br bond cleavage upon UV excitation (typically
Core Mechanism Visualization
The following pathway illustrates the divergence between reductive and oxidative fates of the carbazolyl radical.
Caption: Divergent photolytic pathways of Br-CBZ. Solvent choice (H-donor vs. aqueous) determines the major product.
Troubleshooting Guide: Photolysis Efficiency
Q: I am irradiating my sample, but the degradation rate is negligible. What is wrong?
A: The C-Br bond dissociation energy (
-
Check the Absorption Cross-Section: Ensure your light source overlaps with the Br-CBZ absorption bands (typically 280–350 nm). A 254 nm lamp is effective but may degrade the carbazole core itself. A 300–365 nm source is more specific to the C-Br bond.
-
Solvent "Inner Filter" Effect: If you are using acetone or high concentrations of methanol, the solvent may absorb the UV photons before they reach your analyte.
-
Corrective Action: Switch to Acetonitrile (ACN) or Hexane (UV cutoff < 200 nm).
-
-
Oxygen Quenching: Dissolved oxygen can quench the triplet excited state.
-
Corrective Action: Degas the solution with Argon for 15 minutes prior to irradiation to favor the homolytic cleavage pathway.
-
Module 2: Analytical Identification (LC-MS/MS)
Context: Mass spectrometry is the gold standard for this analysis. However, Br-CBZ degradation products often form isomers that are indistinguishable by mass alone.
Data Table: The Bromine Isotope Signature
Bromine has two stable isotopes,
| Species Type | Mass Pattern (approx.[2][3][4] intensity) | Diagnostic Gap |
| Monobromo (R-Br) | M : (M+2) | 2 Da spacing |
| Dibromo (R-Br | M : (M+2) : (M+4) | 2 Da spacing |
| Tribromo (R-Br | M : (M+2) : (M+4) : (M+6) | 2 Da spacing |
| Debrominated (R-H) | No isotope pattern (M only) | N/A |
Troubleshooting Guide: Peak Identification
Q: I see a mass loss of 80 Da, but the peak shape is broad or split. Is this an artifact?
A: This is likely Regioisomerism , not an artifact.
-
The Cause: If you start with 2,7-dibromocarbazole, photolysis can remove a bromine from either position (though chemically equivalent in the parent, intermediates may differ if other substituents exist). If you start with 3-bromo-N-ethylcarbazole, migration of the radical can occasionally lead to isomerization, though direct debromination is more likely.
-
The Validation Protocol:
-
Extract Ion Chromatogram (EIC): Plot the specific m/z for the debrominated species (e.g., Parent - 78 or -80).
-
Check Resolution: Use a C18 column with a slower gradient (e.g., 0.5% B/min increase). Isomers often have slightly different retention times due to dipole moment variations.
-
MS/MS Fragmentation: Isomers often fragment differently.
-
Action: Perform MS/MS on the [M+H]+ ion. Look for the loss of the alkyl chain (if N-alkylated) or ring opening. 3-bromo isomers typically stabilize the radical cation differently than 1-bromo isomers.
-
-
Q: How do I distinguish between Reductive Debromination and Hydroxylation?
A: These pathways produce distinct mass shifts.
-
Reductive Debromination: Loss of Br (
Br), gain of H ( H).-
Net Mass Change:
Da (approx). -
Isotope Pattern: The pattern simplifies (e.g., Dibromo 1:2:1 becomes Monobromo 1:1).
-
-
Hydroxylation (Photohydrolysis): Loss of Br, gain of OH.
Module 3: Advanced Workflow & Logic
Context: To rigorously confirm the identity of products, you must use a "Self-Validating" workflow.
Experimental Logic Diagram
Use this decision tree to process your LC-MS data.
Caption: Decision tree for assigning chemical identity based on mass shift and isotope fidelity.
FAQ: Rapid Fire Technical Solutions
Q: Can I use GC-MS instead of LC-MS? A: Yes, and for simple debrominated carbazoles (which are non-polar), GC-MS is often superior due to better chromatographic resolution of isomers. However, if your pathway involves hydroxylation or dimerization (making the molecule less volatile), LC-MS is required to avoid thermal degradation in the GC inlet.
Q: Why does my solution turn yellow/brown upon irradiation? A: This indicates the formation of conjugated coupling products (dimers) or nitrated byproducts (if nitric acid/nitrates were present in trace amounts). The carbazolyl radical is highly reactive; if it doesn't find a hydrogen donor (solvent), it will attack another carbazole ring, extending the conjugation length and shifting absorption into the visible spectrum (bathochromic shift).
Q: How do I quantify the degradation if I don't have standards for the byproducts? A: Use Relative Response Factors (RRF) .
-
Assumption: The ionization efficiency of the monobromo-carbazole is likely similar to the dibromo-parent in ESI+ mode (as the ionization happens at the Nitrogen).
-
Method: Quantify based on the molar response of the parent. Report as "Parent Equivalents" and explicitly state this assumption in your methods section.
References
-
Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Source:Science of The Total Environment (via PubMed/Elsevier). Key Finding: Confirmed stepwise reductive debromination as the primary mechanism in organic solvents and established kinetic rates.[7] URL:[Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties. Source:RSC Advances (Royal Society of Chemistry). Key Finding: Provides structural characterization data (NMR/MS) for mono- and di-brominated carbazoles, useful for reference spectra. URL:[Link]
-
Identification of Degradation Products and Components in Shellfish Purple by UHPLC-MS/MS. Source:Molecules (MDPI). Key Finding: details the degradation pathways of brominated indole/carbazole-like structures, specifically identifying oxidative cleavage and debromination products using high-res MS. URL:[Link]
Sources
- 1. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Validation of High-Purity OLED Intermediates: NMR Characterization of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Executive Summary
Target Molecule: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole CAS Registry Number: 1351870-16-0 Primary Application: Key intermediate for Hole Transport Layers (HTL) and Phosphorescent Host Materials in OLEDs.
This guide provides a technical comparison and characterization framework for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole . Unlike standard spectral lists, this document focuses on comparative validation —demonstrating how to distinguish this target molecule from its synthetic precursors (3,6-dibromocarbazole) and structural analogs (e.g., 9-phenylcarbazole derivatives) using 1H and 13C NMR spectroscopy.
The data presented below synthesizes experimental baselines from high-purity OLED material synthesis protocols, designed to assist researchers in verifying structural integrity during scale-up.
Structural Logic & Diagnostic Strategy
To validate this molecule, one must confirm two structural events simultaneously:
-
Retention of Bromine: The 3,6-positions must remain brominated (crucial for subsequent Suzuki/Buchwald couplings).
-
N-Arylation: The Nitrogen atom must be successfully coupled to the Triphenylene-2-yl moiety, replacing the N-H bond.
Analytical Workflow
The following diagram outlines the critical path for synthesizing and validating the target, highlighting where NMR analysis acts as the "Go/No-Go" gate.
Figure 1: Synthetic validation workflow for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.
Comparative NMR Analysis
The following data compares the Target Molecule against its direct precursor (Alternative A) and a common analog (Alternative B) to illustrate diagnostic shift differences.
Solvent Standard: CDCl₃ (Deuterated Chloroform) or DMSO-d₆ (noted). Frequency: 400 MHz / 100 MHz.
Table 1: 1H NMR Diagnostic Shift Comparison
| Feature | Target Molecule (3,6-Dibromo-9-(triphenylen-2-yl)carbazole) | Alternative A (Precursor) (3,6-Dibromo-9H-carbazole) | Alternative B (Analog) (3,6-Dibromo-9-phenylcarbazole) |
| N-H Signal | Absent (Diagnostic) | ~10.5 - 11.5 ppm (Broad Singlet) | Absent |
| Carbazole H-4, H-5 | 8.20 - 8.25 ppm (Doublet/Singlet) | 8.35 - 8.40 ppm | ~8.18 ppm |
| Triphenylene "Bay" | 8.60 - 8.80 ppm (Multiplet, 6H) | Absent | Absent |
| Carbazole H-1, H-8 | 7.40 - 7.50 ppm (Shielded by aryl ring) | 7.50 - 7.60 ppm | 7.23 ppm |
| Aromatic Integration | Total ~17 Protons | Total 7 Protons (+1 NH) | Total 13 Protons |
Detailed Spectral Interpretation
1. The "Bay" Region (8.60 – 8.80 ppm)
The most distinct feature of the target molecule compared to phenyl-substituted analogs is the presence of the triphenylene "bay" protons. Due to the steric crowding and extended conjugation of the triphenylene core, these protons appear significantly downfield (deshielded), typically between 8.6 and 8.8 ppm .
-
Observation: If this region is empty, the triphenylene coupling failed.
2. The Carbazole H-4 and H-5 (8.15 – 8.25 ppm)
The protons at positions 4 and 5 of the carbazole ring are meta to the nitrogen but ortho to the bromine atoms. The bromine exerts a deshielding effect, keeping these doublets (often appearing as singlets due to small meta-coupling) downfield.
-
Comparison: In the unreacted precursor (Alternative A), these often appear slightly higher (~8.4 ppm) depending on concentration.
3. The N-H Disappearance
The precursor, 3,6-dibromo-9H-carbazole, exhibits a distinct, broad singlet corresponding to the N-H proton, typically found >10.5 ppm in DMSO-d₆ (or slightly lower in CDCl₃).
-
Validation: Complete disappearance of this peak confirms quantitative N-arylation.
13C NMR Spectral Data (Diagnostic Peaks)
Carbon NMR provides the definitive confirmation of the carbon skeleton count.
Table 2: 13C NMR Assignment Guide
| Carbon Type | Chemical Shift (δ, ppm) | Structural Assignment |
| C-Br (Carbazole) | 111.5 – 113.0 | C-3 and C-6 carbons bearing Bromine. |
| Carbazole Junction | 139.0 – 140.5 | Quaternary carbons (C-9a, C-8a) next to Nitrogen. |
| Triphenylene Core | 123.0 – 130.0 | Complex cluster of aromatic CH and quaternary carbons. |
| Triphenylene Linker | 135.0 – 137.0 | The specific carbon on triphenylene attached to Carbazole N. |
Note on Impurities:
-
Aliphatic peaks (0-5 ppm): Watch for residual grease or solvents (Hexane/Ethyl Acetate) used during column chromatography. High-purity OLED materials must be free of these to prevent device degradation.
Experimental Protocol: Characterization Workflow
To ensure reproducibility, follow this standardized characterization protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the purified solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If solubility is poor (common with large aromatic systems), use DMSO-d₆ or Tetrachloroethane-d₂ and heat the tube gently to 40°C.
-
-
Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended inorganic salts (e.g., KBr/CuI residues from the coupling reaction).
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: Aromatic protons, especially isolated ones like H-4/H-5, can have long T1 relaxation times. A short D1 leads to integration errors, making it difficult to confirm the 1:1 ratio between carbazole and triphenylene protons.
-
-
Scans (NS): Minimum 64 scans (for 1H) to ensure high signal-to-noise ratio for detecting minor impurities (e.g., mono-bromo derivatives).
References & Authoritative Sources
The data and methodologies above are synthesized from standard protocols for carbazole-based OLED material synthesis.
-
Park, M., Buck, J. R., & Rizzo, C. J. (1998). A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling. Tetrahedron, 54(42), 12707-12714. (Provides baseline data for 3,6-dibromo precursors).
-
Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives.[1] Iraqi Journal of Science, 54(4), 983-993.[1] (Validation of N-substituted carbazole NMR shifts).
-
PubChem Compound Summary. 3,6-Dibromo-9-ethylcarbazole (Analogous spectral data).
-
PureSynth. Product Specification: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS 1351870-16-0).
Sources
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Introduction: The Analytical Imperative
In the landscape of advanced materials science and organic electronics, the precise structural confirmation of novel compounds is paramount. 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (C₃₀H₁₇Br₂N) is a complex heterocyclic aromatic compound whose utility in applications such as organic light-emitting diodes (OLEDs) is intrinsically linked to its high purity and confirmed molecular identity.[1][2] With a molecular weight of 551.28 g/mol , its large, non-polar, and rigid structure presents a distinct analytical challenge.[3][4]
High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled mass accuracy for unequivocal elemental composition determination.[5][6] However, the choice of ionization source is not trivial; it is the critical interface between the sample and the mass analyzer, governing the efficiency and integrity of the resulting data. This guide provides an in-depth, objective comparison of three prevalent soft ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the robust analysis of this challenging analyte. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the expected performance to empower researchers in making informed analytical decisions.
The Analyte: Decoding the Molecular Signature
Before comparing methodologies, we must first understand the intrinsic properties of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole that will manifest in the mass spectrum.
Exact Mass and Elemental Composition
The primary goal of HRMS is to measure the mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to confirm the elemental formula. The theoretical exact masses for the primary isotopic peaks are foundational to this analysis.
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₃₀H₁₇⁷⁹Br₂N | 548.9785 |
| [M+H]⁺ | C₃₀H₁₈⁷⁹Br₂N | 549.9863 |
| [M+Na]⁺ | C₃₀H₁₇⁷⁹Br₂NNa | 571.9684 |
The Unmistakable Bromine Isotopic Pattern
A key validating feature of this molecule is its dibrominated nature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a near 1:1 ratio.[7] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster of three peaks: the monoisotopic peak (M), an M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and an M+4 peak (containing two ⁸¹Br atoms). The relative intensity of these peaks will be approximately 1:2:1, providing an unmistakable fingerprint for the presence of two bromine atoms.[8]
Caption: Expected 1:2:1 isotopic pattern for a dibrominated compound.
Comparative Methodologies & Experimental Protocols
The choice of ionization source is dictated by the analyte's polarity, thermal stability, and molecular weight. For a non-polar, thermally stable molecule like 3,6-Dibromo-9-(triphenylen-2-yl)carbazole, several options exist, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI-HRMS)
Expertise & Experience: ESI is the workhorse of modern mass spectrometry, excelling at the analysis of polar, pre-charged, or easily protonated molecules in solution.[9][10][11] Its application to non-polar polycyclic aromatic hydrocarbons (PAHs) is less straightforward but achievable.[12][13] Ionization of non-polar compounds in ESI can occur through electrochemical processes at the capillary tip, forming radical cations (M⁺˙), or via protonation ([M+H]⁺) if a suitable proton source is available.[13] The key is the solvent system; a mixture that can support electrospray (like methanol or acetonitrile) while also dissolving the non-polar analyte (like toluene or dichloromethane) is required.[13]
Trustworthiness: While less efficient for this analyte class than other methods, ESI is a very "soft" ionization technique, meaning it imparts minimal internal energy to the analyte.[11] This is a significant advantage as it almost guarantees the observation of the molecular ion cluster with little to no in-source fragmentation, providing a clean and easily interpretable spectrum for molecular formula confirmation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in high-purity toluene. Dilute this stock to a final concentration of 1-10 µg/mL using a 1:1 (v/v) mixture of toluene and methanol. The methanol is critical to sustain a stable electrospray.[13]
-
Instrumentation: Use an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.
-
Infusion: Directly infuse the sample solution at a flow rate of 3-5 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV. A higher voltage may be needed to promote ionization of the non-polar analyte.[13]
-
Sheath and Auxiliary Gas (N₂): 10 and 2 arbitrary units, respectively.
-
Capillary Temperature: 275 - 300 °C.
-
S-Lens RF Level: 50-60%.
-
-
Mass Analyzer Settings:
-
Resolution: Set to >100,000 FWHM to ensure accurate mass measurement.
-
Scan Range: m/z 150 - 1000.
-
Data Acquisition: Acquire data for at least 1 minute to allow for signal averaging.
-
Atmospheric Pressure Chemical Ionization (APCI-HRMS)
Expertise & Experience: APCI is often the preferred method for analyzing neutral, thermally stable compounds of low to moderate polarity that are not amenable to ESI.[14][15] The mechanism involves vaporizing the sample in a heated nebulizer, followed by chemical ionization in the gas phase initiated by a corona discharge.[16] The solvent vapor acts as the reagent gas, forming primary ions (like H₃O⁺) that then ionize the analyte, typically through proton transfer to form [M+H]⁺.[14][16] This makes APCI highly effective for compounds like PAHs and other non-polar aromatics.[14]
Trustworthiness: APCI is a robust and reliable technique for this class of compounds. While generally considered a soft ionization method, the high-temperature vaporization step can sometimes induce thermal degradation or fragmentation in more labile molecules. However, for a stable aromatic system like our analyte, this is not a significant concern. The primary ion observed will almost certainly be the protonated molecule, [M+H]⁺, providing a strong signal for high-accuracy mass measurement.
Experimental Protocol: APCI-HRMS
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in HPLC-grade toluene or dichloromethane. Dilute to a final working concentration of 1-10 µg/mL in methanol or acetonitrile.
-
Instrumentation: Couple a liquid chromatography (LC) system to the HRMS or use a syringe pump for direct infusion.
-
Infusion/LC Flow: Set flow rate to 200-500 µL/min. APCI is generally more tolerant of higher flow rates than ESI.[16]
-
APCI Source Parameters (Positive Ion Mode):
-
Corona Discharge Current: 3 - 5 µA.
-
Vaporizer Temperature: 350 - 450 °C. Optimization is key to ensure complete desolvation without thermal degradation.
-
Sheath and Auxiliary Gas (N₂): 40 and 10 arbitrary units, respectively.
-
Capillary Temperature: 300 °C.
-
-
Mass Analyzer Settings:
-
Resolution: >100,000 FWHM.
-
Scan Range: m/z 150 - 1000.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-HRMS)
Expertise & Experience: MALDI is a solid-state technique where the analyte is co-crystallized with a large excess of a UV-absorbing matrix.[17] A pulsed laser desorbs and ionizes both matrix and analyte, with the matrix facilitating the gentle transfer of the analyte into the gas phase.[18] MALDI is renowned for its ability to analyze large biomolecules, but it is also highly effective for organic polymers and small molecules.[18][19] A significant challenge for small molecules (<500 Da) can be interference from matrix-related peaks in the low-mass region.[20] However, our analyte's mass (~551 Da) places it just outside this problematic range. The choice of matrix is critical; for non-polar, organometallic, or sensitive organic compounds, a neutral matrix like DCTB is often preferred to prevent unwanted reactions.[18]
Trustworthiness: MALDI-TOF (Time-of-Flight) is an extremely fast and sensitive technique. It typically produces singly charged ions (radical cations M⁺˙ or protonated molecules [M+H]⁺), leading to simple, clean spectra. The solid-state sample preparation can sometimes lead to "hot spots" and variable signal intensity, but this can be mitigated by careful sample spotting techniques. For structural confirmation, MALDI is an excellent high-throughput option.
Experimental Protocol: MALDI-HRMS
-
Matrix and Analyte Preparation:
-
Prepare a saturated solution of the matrix, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in 1:1 acetonitrile:water with 0.1% TFA.
-
Prepare a 1 mg/mL solution of the analyte in toluene or THF.
-
-
Sample Spotting:
-
Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto a stainless-steel MALDI target plate and allow it to air dry completely (dried-droplet method).
-
-
Instrumentation: Use a MALDI-TOF or MALDI-Orbitrap/FT-ICR mass spectrometer.
-
MALDI Source Parameters (Positive Ion Mode):
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust to the minimum level required to obtain a good signal, typically starting around 25-30% of maximum power. Over-blasting with the laser will cause fragmentation.
-
Ionization Mode: Reflector positive ion mode for high resolution.
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100 - 1500.
-
Calibration: Calibrate the instrument externally using a known peptide or polymer standard in the same mass range.
-
Data Analysis and Performance Comparison
The overall workflow for confirming the analyte's identity is consistent across all techniques, relying on the high-accuracy mass measurement provided by the HRMS instrument.
Caption: General workflow for HRMS-based structural confirmation.
Performance Comparison Summary
The choice of technique ultimately involves a trade-off between ionization efficiency for this specific molecular class and the nature of the desired data.
| Performance Metric | ESI-HRMS | APCI-HRMS | MALDI-HRMS |
| Ionization Efficiency | Low to Moderate. Highly dependent on solvent system optimization.[13] | High. Well-suited for non-polar, thermally stable compounds.[14][15] | High. Very sensitive, but can be affected by matrix choice and spotting.[18] |
| Primary Ion(s) Formed | M⁺˙, [M+H]⁺ | [M+H]⁺ | M⁺˙, [M+H]⁺, [M+Na]⁺ |
| Susceptibility to In-Source Fragmentation | Very Low. Provides the "cleanest" spectrum of the molecular ion.[11] | Low. Possible with excessive vaporizer temperatures. | Moderate. Dependent on laser fluence; can be controlled. |
| Ease of Use / Robustness | Moderate. Requires careful solvent selection for non-polar analytes.[21] | High. Very robust for routine analysis of this compound class. | Moderate. Requires expertise in matrix selection and sample preparation. |
| Throughput | Low (infusion) to High (LC-coupled) | High (LC-coupled) | Very High. Capable of analyzing hundreds of samples from a single target plate. |
Conclusion and Recommendation
For the definitive high-resolution mass spectrometry analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole, APCI-HRMS is the most recommended technique. It provides the optimal combination of high ionization efficiency for this non-polar aromatic structure, robust performance, and the generation of a clean, easily interpretable protonated molecular ion ([M+H]⁺). This allows for straightforward and confident confirmation of the elemental composition via accurate mass measurement.
ESI-HRMS serves as a viable, albeit less sensitive, alternative. Its primary strength lies in its exceptionally soft ionization, which is valuable if the analyte were more fragile. For this stable compound, this advantage is outweighed by the superior signal intensity typically achieved with APCI.
MALDI-HRMS is an excellent choice for high-throughput screening or when sample material is extremely limited, owing to its outstanding sensitivity. However, the additional experimental variables of matrix selection and crystallization make it slightly more complex for routine identity confirmation compared to the more direct liquid-introduction techniques.
Ultimately, the successful analysis hinges on leveraging the high resolving power of the mass analyzer to measure the exact mass and confirm the characteristic 1:2:1 isotopic signature of the two bromine atoms—a feature that all three techniques can reveal, but which APCI will deliver with the greatest confidence and signal intensity.
References
-
Jaskolla, T. W., & Karas, M. (2011). A new and effective approach for the analysis of non-polar compounds by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 976–985. [Link]
-
Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(22), 2135–2142. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Norlab. (n.d.). Soft ionization GC-HRMS of Polycyclic Aromatic Hydrocarbons (PAHs). Norlab. [Link]
-
News-Medical.Net. (2018). MALDI-TOF in Organic Chemistry. News-Medical.Net. [Link]
-
Wang, Y., et al. (2010). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 21(1), 154–160. [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]
-
Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]
-
Zhang, X., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytical Chemistry, 86(19), 9411–9418. [Link]
-
ResearchGate. (2021). Quantitative Analysis of Polycyclic Aromatic Hydrocarbons using HPLC‐PDA‐HRMS Platform Coupled to Electrospray and Atmospheric Pressure Photoionization Sources. ResearchGate. [Link]
-
Li, B., et al. (2014). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Analyst, 139(6), 1285–1294. [Link]
-
Analyst. (2015). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link]
-
SpectralWorks. (2015). Analyzing High Resolution Mass Spectrometer Data. SpectralWorks. [Link]
-
Omenn, G. S., et al. (2005). An insight into high-resolution mass-spectrometry data. Biostatistics, 6(3), 394–410. [Link]
-
Schaller, C. P. (n.d.). ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
-
MetwareBio. (n.d.). Mastering Protein Mass Spectrometry Data Analysis Guide. MetwareBio. [Link]
-
MetwareBio. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. MetwareBio. [Link]
-
Pure Synth. (n.d.). 36-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). Pure Synth. [Link]
-
Semantic Scholar. (2025). Determination of Carbazole Derivatives Associated With Photoelectric Materials in Sediments Using QuEChERS Pretreatment Coupled With Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry. Semantic Scholar. [Link]
-
LCGC International. (2021). How Much Data is Too Much? An Analysis of the Pros and Cons of High-Resolution Mass Spectral Data. LCGC International. [Link]
-
LabRulez GCMS. (n.d.). Soft ionization GC-HRMS of Polycyclic Aromatic Hydrocarbons (PAHs). LabRulez GCMS. [Link]
-
Song, J., et al. (2004). Identification of brominated carbazoles in sediment cores from Lake Michigan. Environmental Science & Technology, 38(12), 3137–3143. [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]
-
YouTube. (2013). HRMS Analysis of PAH and Alkylated PAH. YouTube. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Galaxy Training. (2019). Metabolomics / Mass spectrometry: LC-MS analysis / Hands-on. Galaxy Training. [Link]
-
National Center for Biotechnology Information. (n.d.). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. PMC. [Link]
-
LCGC International. (2020). Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry. LCGC International. [Link]
-
American Chemical Society. (2026). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. ACS Publications. [Link]
-
PubChem. (n.d.). 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol. PubChem. [Link]
-
YouTube. (2025). APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS. YouTube. [Link]
-
ResearchGate. (2025). (PDF) Mechanism of ionization of polycyclic aromatic hydrocarbons by a toluene/anisole mixture as a dopant in liquid chromatography/dopant-assisted atmospheric-pressure photoionization/mass spectrometry. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. [Link]
-
ResearchGate. (n.d.). (PDF) 1,3,6-Tribromo-9-ethyl-9H-carbazole. ResearchGate. [Link]
-
SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink. [Link]
-
ResearchGate. (2006). (PDF) 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. [Link]
-
YouTube. (2023). Fragmentation and Functional Groups - Mass Spectrometry Part 3. YouTube. [Link]
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Technical Assessment: Triphenylene-Carbazole Scaffolds vs. CBP in Phosphorescent OLEDs
Executive Summary
Subject: Comparative analysis of the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (herein referred to as DB-Trp-Cz ) scaffold against the industry-standard reference host CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).
Verdict: While CBP remains a standard reference material, the DB-Trp-Cz architecture represents a superior "next-generation" platform.
-
CBP Limitation: CBP suffers from low thermal stability (
) and unipolar hole-transport characteristics, leading to efficiency roll-off and crystallization-induced device failure. -
DB-Trp-Cz Advantage: This compound acts as a critical modular building block . Its triphenylene moiety confers high rigidity (
typically for derivatives) and extended conjugation for high triplet energy ( ). Crucially, the 3,6-dibromo functionalization allows for the precise attachment of electron-transporting units (e.g., triazine, phosphine oxide), enabling the synthesis of bipolar hosts that CBP cannot easily replicate.
Structural & Material Analysis
The Reference: CBP
CBP is the "fruit fly" of phosphorescent OLEDs (PhOLEDs). It consists of a biphenyl core with two carbazole wings.
-
Mechanism: Functions primarily as a Hole Transporting Host.[1]
-
Critical Flaw: The biphenyl linkage allows rotation, reducing the glass transition temperature (
). It tends to crystallize over time, destroying the amorphous film required for stable OLED operation.
The Challenger: DB-Trp-Cz
This molecule fuses a Triphenylene unit (a rigid, planar polycyclic aromatic hydrocarbon) to the nitrogen of the Carbazole .
-
Role: It is primarily a precursor. Direct usage in devices is rare due to the heavy atom effect of bromine (quenching). However, it is the gateway to the Triphenylene-Carbazole (Trp-Cz) host class.
-
Structural Advantage: The triphenylene group is bulky and rigid, significantly boosting thermal stability. The 3,6-dibromo sites are "handles" for tuning energy levels (HOMO/LUMO).
Comparative Data Table
| Property | CBP (Reference) | DB-Trp-Cz (Precursor/Scaffold) | Trp-Cz Derivatives (Target Hosts) |
| Molecular Structure | Flexible Biphenyl Core | Rigid Triphenylene Core | Tunable Rigid Core |
| Glass Transition ( | 62°C (Poor) | >120°C (Predicted) | 110–160°C (Excellent) |
| Triplet Energy ( | 2.56 eV | ~2.70 eV | 2.70 – 2.95 eV |
| Charge Transport | Unipolar (Hole Dominant) | N/A (Intermediate) | Bipolar (Tunable) |
| Morphology | Prone to Crystallization | Stable Amorphous Phase | Stable Amorphous Phase |
| Application | Green/Red PhOLED | Synthesis Intermediate | Green/Blue PhOLED & TADF |
Molecular Design & Synthesis Strategy (Visualized)
The following diagram illustrates why DB-Trp-Cz is the superior platform compared to the static nature of CBP.
Figure 1: The DB-Trp-Cz scaffold allows for modular "Suzuki Coupling" to create bipolar hosts, whereas CBP is a static material with inherent stability limitations.
Experimental Validation Protocols
To objectively compare the performance, one must synthesize a functional derivative from DB-Trp-Cz (since the brominated form is an intermediate) and compare it to CBP in a green phosphorescent device.
Protocol A: Synthesis of Host Material (Example: Trp-Cz-Trz)
Rationale: We convert DB-Trp-Cz into a bipolar host by attaching a Triazine unit, solving the unipolar issue of CBP.
-
Reagents:
-
Precursor: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (1.0 eq).
-
Coupling Partner: 2,4-Diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (2.2 eq).
-
Catalyst:
(0.05 eq). -
Base:
(2M aqueous). -
Solvent: Toluene/Ethanol (4:1).
-
-
Procedure:
-
Degas solvents with
for 30 mins. -
Reflux at 110°C for 24 hours under inert atmosphere.
-
Purification (Critical): Column chromatography (Hexane/DCM) followed by sublimation at
Torr. Note: Unreacted bromide impurities will quench phosphorescence.
-
Protocol B: Device Fabrication & Comparison
Objective: Measure Current Efficiency (cd/A) and Lifetime (LT50).
Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / HOST:Ir(ppy)3 (30nm) / TmPyPB (40nm) / LiF (1nm) / Al
-
Variable: HOST is either CBP (Control) or Trp-Cz-Derivative (Test).
-
Doping: 10%
(Green Emitter).
Measurement Steps:
-
Fabrication: Vacuum thermal evaporation (
Torr). -
Encapsulation: Glass lid with UV-curable epoxy in glovebox (
ppm). -
Characterization: Measure J-V-L characteristics using a Keithley 2400 source meter and Konica Minolta CS-2000 spectroradiometer.
Mechanism of Action: Why DB-Trp-Cz Derivatives Win
The superiority of the Triphenylene-Carbazole architecture over CBP is governed by Triplet Confinement and Morphological Stability .
Energy Level Diagram
The following diagram details the energy transfer mechanism. The Trp-Cz host ensures the Triplet Energy (
Figure 2: Energy alignment showing efficient confinement. CBP's
The "Crystallization" Factor
-
CBP Failure Mode: Under Joule heating during operation, CBP molecules rotate around the biphenyl bond, packing into crystals. These crystals act as grain boundaries, trapping charges and causing non-radiative decay (dark spots).
-
Trp-Cz Solution: The bulky Triphenylene group creates steric hindrance , preventing the molecules from packing too tightly or crystallizing. This maintains the amorphous film state for thousands of operational hours.
References
-
Comparison of Carbazole Hosts: "Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters." National Institutes of Health (PMC). Available at: [Link]
-
CBP Properties & Degradation: "Effects of rotational conformation on electronic properties of 4,4′-bis(carbazol-9-yl)biphenyl (CBP)." ResearchGate.[1] Available at: [Link]
-
High Triplet Energy Hosts: "Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs." PubMed. Available at: [Link]
Sources
Electrochemical Characterization of Host Materials: Triphenylene-Carbazole Hybrids vs. Bicarbazole Derivatives
Topic: Electrochemical Characterization (CV) of Triphenylene-Carbazole vs. Bicarbazole Content Type: Publish Comparison Guide
Executive Summary
In the development of organic electronic devices—specifically Organic Light-Emitting Diodes (OLEDs)—the choice of host material dictates charge balance and device lifetime. This guide compares two dominant material classes: Bicarbazole (BiCz) derivatives , the industry standard for hole-transporting (p-type) hosts, and Triphenylene-Carbazole (Tr-Cz) hybrids , an emerging class of bipolar hosts.
The Verdict: While BiCz derivatives offer superior triplet energy (
Part 1: Molecular Architecture & Design Logic
To interpret electrochemical data, one must understand the structural causality.
-
Bicarbazole (BiCz): Composed of two carbazole units (e.g., mCBP, 3,3'-bicarbazole).
-
Electronic Nature:[1] Electron-rich. Excellent hole transport.
-
CV Characteristic: distinct oxidation waves; reduction is often outside the electrochemical window of standard solvents (very high LUMO).
-
-
Triphenylene-Carbazole (Tr-Cz): Fuses an electron-rich carbazole with an electron-deficient (or planar aromatic) triphenylene core.
-
Electronic Nature:[1] Bipolar (Ambipolar).
-
CV Characteristic: Displays both reversible oxidation (carbazole-centered) and reversible reduction (triphenylene-centered).
-
Visualization: Redox Localization
The following diagram illustrates where charge carriers localize during electrochemical cycling, explaining the stability differences.
Figure 1: Redox localization pathways. BiCz lacks a stable reduction site, whereas Tr-Cz stabilizes both holes (on Carbazole) and electrons (on Triphenylene).
Part 2: Experimental Methodology (The Protocol)
Reliable CV data requires a self-validating system. The following protocol ensures that observed irreversibility is due to the material, not the setup.
Standardized CV Protocol for Host Materials
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) for OxidationTetrahydrofuran (THF) or DMF for Reduction | DCM stabilizes radical cations. THF/DMF has a wider cathodic window for observing deep LUMO levels. |
| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate ( | Provides sufficient ionic conductivity without interacting with the electroactive species. |
| Working Electrode | Glassy Carbon (polished to mirror finish) | Inert surface with wide potential window. |
| Counter Electrode | Platinum Wire | High surface area to prevent current limiting at the counter electrode. |
| Reference Electrode | Critical: Must be calibrated internally or externally against Ferrocene ( | |
| Scan Rate | 50 – 100 mV/s | Standard rate to minimize capacitive current while capturing kinetics. |
Data Processing Workflow
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), raw potentials must be converted to vacuum scale energy levels.
-
Measure
and relative to the reference electrode.[2] -
Calibrate against Ferrocene (
). -
Calculate HOMO/LUMO using the empirical equations:
[2]
Part 3: Comparative Electrochemical Analysis
Oxidation Profile (Hole Injection)
-
Bicarbazole (BiCz):
-
Typically exhibits two oxidation waves. The first corresponds to the formation of a radical cation on one carbazole unit.
-
Stability Warning: If the C3 and C6 positions of the carbazole are unblocked, dimerization occurs, leading to new peaks in subsequent scans (irreversibility). 3,3'-bicarbazole derivatives (like mCBP) are designed to mitigate this, but electrochemical instability often persists at high voltages [1].
-
-
Triphenylene-Carbazole (Tr-Cz):
-
Shows a similar first oxidation potential to BiCz (~0.8 - 1.0 V vs.
) because the HOMO is dominated by the carbazole moiety. -
Advantage: The bulky triphenylene group often provides steric protection, preventing the coupling reactions common in simple carbazoles, resulting in higher reversibility [2].
-
Reduction Profile (Electron Injection)
-
Bicarbazole (BiCz):
-
Reduction is extremely difficult to observe. The LUMO is very high (closer to vacuum, > -2.2 eV). In many experiments, the solvent breaks down before the BiCz reduces.
-
Implication: BiCz is a poor electron transporter.
-
-
Triphenylene-Carbazole (Tr-Cz):
-
Exhibits a distinct, often reversible reduction peak around -2.4 to -2.7 V (vs
). -
Mechanism: The electron is accepted by the triphenylene core, which has a higher electron affinity than carbazole. This confirms the bipolar nature of the hybrid [3].[3]
-
Part 4: Data Synthesis & Performance Metrics
The following table summarizes typical values found in literature for these material classes.
Table 1: Comparative Electrochemical Metrics
| Property | Bicarbazole Derivatives (e.g., mCBP) | Triphenylene-Carbazole Hybrids | Performance Implication |
| -5.7 to -6.0 eV | -5.7 to -5.9 eV | Both provide good hole injection from standard HTLs. | |
| -2.1 to -2.4 eV (High) | -2.6 to -2.9 eV (Deep) | Tr-Cz allows easier electron injection; BiCz requires strong E-type hosts. | |
| Bandgap ( | Wide (> 3.5 eV) | Moderate (3.0 - 3.4 eV) | BiCz is better for deep blue emitters; Tr-Cz is versatile for green/red. |
| Electrochem.[1][2][3][4][5][6][7][8] Reversibility | Low to Moderate (Oxidation only) | High (Amphoteric) | Tr-Cz supports longer operational lifetimes in devices. |
| Triplet Energy ( | High (~2.8 - 3.0 eV) | Moderate to High (~2.6 - 2.8 eV) | BiCz is superior for preventing reverse energy transfer in Blue OLEDs. |
Decision Matrix Diagram
Use this flow to select the correct material based on CV data.
Figure 2: Material selection logic based on electrochemical properties and application requirements.
Part 5: References
-
NTU Scholars. (2009). Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence.[9][10][11] National Taiwan University. 10[3][5][6][7][10][12]
-
BenchChem. (2025).[2][4] A Comparative Guide to the Electrochemical Stability of Carbazole Derivatives.4[3][5][6][7][10][12][13]
-
NIH/PMC. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs.1[3][5][6][7][10][12]
-
RSC Publishing. (2024). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs.[11]11[1][3][5][6][7][10][12]
Sources
- 1. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylsilyl- and trityl-substituted carbazole-based host materials for blue electrophosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 11. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 13. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
X-ray diffraction (XRD) patterns of crystalline 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Publish Comparison Guide: X-ray Diffraction (XRD) Profiling of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Part 1: Executive Summary & Strategic Importance
Subject: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole (CAS: 1351870-16-0) Role: Critical Intermediate / Building Block for High-Performance OLED Materials Synonyms: 3,6-Dibromo-9-(triphenylen-2-yl)-9H-carbazole
This guide addresses the structural characterization of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole , a bulky, rigid building block used to synthesize Hole Transport Materials (HTM) and Host Materials for Phosphorescent OLEDs (PhOLEDs). Unlike simple carbazoles, the incorporation of the triphenylene moiety at the N9-position introduces significant steric bulk and planar
Why XRD Matters for This Intermediate:
-
Polymorph Control: The bulky triphenylene group creates opportunities for multiple packing motifs (polymorphs), which can affect solubility and reactivity in subsequent Suzuki/Buchwald-Hartwig couplings.
-
Purity Verification: XRD is the only non-destructive method to distinguish between the target molecule and co-crystallized unreacted starting materials (e.g., 3,6-dibromocarbazole) that may not resolve clearly in HPLC if pi-stacking aggregation occurs.
-
Amorphous vs. Crystalline: For intermediates, high crystallinity is desired for purification; however, for final OLED films, amorphous stability is key. Understanding the "crystallization tendency" of this precursor predicts the stability of the final device material.
Part 2: Comparative Analysis & Expected Data
This section compares the crystallographic signature of the subject material against its closest structural analog and the raw starting material.
Comparison Table: Crystallographic & Physical Properties
| Feature | Subject: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole | Alternative A (Analog): 3,6-Dibromo-9-phenylcarbazole | Alternative B (Precursor): 3,6-Dibromo-9H-carbazole |
| Molecular Weight | 551.28 g/mol | 401.10 g/mol | 325.00 g/mol |
| Steric Bulk (N9) | High (Triphenylene is planar, large surface area) | Medium (Phenyl ring allows rotation) | Low (Proton, H-bonding active) |
| Primary XRD Feature | Low-Angle Peaks (<10° 2 | Mid-Angle Peaks (10-20° 2 | H-Bonding Peaks: Sharp reflections due to N-H...N interactions (absent in Subject). |
| Packing Motif | Likely | Herringbone / Edge-to-Face interactions. | Zig-zag H-bonded chains. |
| Solubility (implication) | Lower solubility in cold organic solvents (due to | Moderate to High solubility. | Moderate solubility. |
| Melting Point | High (>250°C, typically) | ~150-160°C | 204-208°C |
Diagnostic XRD Signatures
-
The "Triphenylene Shift": In the powder pattern, look for a shift of the primary diffraction peaks to lower 2
values compared to the phenyl-analog. This corresponds to the larger -spacing required to accommodate the triphenylene tail. -
Absence of N-H Bonding: The disappearance of the short-range order peaks associated with N-H...N hydrogen bonding (present in the 3,6-dibromo-9H-carbazole precursor) serves as a confirmation of complete N-substitution.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution Powder X-Ray Diffraction (PXRD) pattern to validate phase purity.
Sample Preparation (Critical Step)
-
Grinding: The triphenylene moiety can induce hard crystalline habits. Gently grind 50 mg of the sample in an agate mortar. Caution: Excessive grinding can induce amorphization (mechanochemical effect).
-
Mounting: Use a zero-background silicon holder to minimize background noise, essential for detecting trace impurities of the starting material.
Instrument Parameters (Rigaku/Bruker Standard)
-
Source: Cu K
radiation ( ) -
Voltage/Current: 40 kV / 40 mA
-
Scan Range: 2
to (Crucial: Start at 3° to capture the large d-spacing of the triphenylene unit). -
Step Size: 0.02°
-
Scan Speed: 2°/min (Slow scan required to resolve closely spaced polymorph peaks).
Data Analysis Workflow
-
Background Subtraction: Remove amorphous halo (if present).
-
Peak Indexing: Identify the (00l) reflections. A dominant low-angle peak indicates preferred orientation of the triphenylene planes parallel to the substrate.
-
Impurity Check: Overlay the pattern of 3,6-dibromo-9H-carbazole. Any peaks at 12.5° or 24.1° (characteristic of the N-H carbazole packing) indicate incomplete reaction.
Part 4: Visualization of Quality Control Workflow
The following diagram illustrates where XRD fits into the synthesis and validation pipeline for this material.
Caption: Logical workflow for using XRD as a non-destructive gatekeeper in the synthesis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole.
Part 5: Expert Insights & Mechanism
The "Triphenylene Effect" on Crystallinity: The triphenylene group is a "discotic" mesogen. When attached to the carbazole, it promotes columnar stacking .
-
Insight: If your XRD pattern shows a sharp, intense peak at low angle (approx
) and a broad "halo" or weaker peaks at wide angles ( ), your material may be forming a columnar liquid crystalline phase or a semi-crystalline mesophase rather than a perfect 3D crystal. -
Why this matters: For reaction efficiency (Suzuki coupling), a highly crystalline, rigid solid is preferred to ensure high purity. However, if the material is too crystalline (insoluble), it will fail in solution-processed device fabrication. The XRD pattern allows you to tune the recrystallization solvent to balance purity (crystallinity) vs. processability.
Causality in Solvent Selection:
-
Toluene/Hexane: Promotes slow growth of large crystals (Sharp XRD peaks).
-
Chloroform/Methanol (Rapid Precip): Promotes microcrystalline/amorphous powders (Broad XRD peaks).
-
Recommendation: For the "Reference Standard" pattern, always use the Toluene/Hexane recrystallized sample to minimize peak broadening and obtain accurate lattice constants.
References
-
Synthesis and Characterization of Carbazole-Triphenylene Hybrids
- Title: Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring.
- Source: Beilstein Journal of Organic Chemistry (2021).
- Relevance: Describes the structural impact of fusing bulky azine/triphenylene-like rings to carbazole cores.
-
URL:[Link]
-
Analogous Crystal Structures (Phenyl-Carbazole)
- Title: Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
- Source: Acta Crystallographica Section E (2021).
- Relevance: Provides baseline packing data for phenyl-substituted carbazoles for comparison.
-
URL:[Link]
- Commercial Reference & Physical Properties: Title: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole Product Specification. Source: TCI Chemicals / PureSynth. Relevance: Verifies CAS 1351870-16-0 and physical form (White powder/crystal).
-
General XRD Methodology for Organic Semiconductors
Sources
A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Introduction
In the fields of materials science and pharmaceutical development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and safe therapeutic outcomes are built. For novel organic electronic materials and active pharmaceutical ingredients (APIs), even minute impurities can drastically alter photophysical properties or toxicological profiles. This guide provides an in-depth validation framework for assessing the purity of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole , a complex heterocyclic compound.
While modern chromatography offers remarkable separation capabilities, this guide will focus on the foundational technique of Elemental Analysis (EA) . We will explore its unique strengths, establish a rigorous validation protocol, and objectively compare its performance against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers and quality control professionals with a comprehensive strategy for purity confirmation, grounded in scientific integrity and regulatory expectations.
Section 1: The Analyte – 3,6-Dibromo-9-(triphenylen-2-yl)carbazole
Understanding the target molecule is the first step in any analytical validation.[1] 3,6-Dibromo-9-(triphenylen-2-yl)carbazole is a large, rigid, and nitrogen-containing aromatic compound. Its structure lends it to applications in organic electronics, but also presents challenges in purification and characterization.
-
Chemical Formula: C₃₀H₁₇Br₂N[2]
-
Molecular Weight: 551.28 g/mol [2]
-
Structure: (Illustrative structure, not generated)
The purity of this compound is critical, as residual starting materials, such as 3,6-dibromocarbazole, or by-products from coupling reactions can act as charge traps or quenching sites, degrading device performance.[3][4]
Theoretical Elemental Composition
The theoretical elemental composition is the stoichiometric benchmark against which experimental results are compared. Any significant deviation signals the presence of impurities or incomplete purification (e.g., residual solvents).[1]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 30 | 360.33 | 65.38% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 3.11% |
| Bromine | Br | 79.904 | 2 | 159.808 | 28.99% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 2.54% |
| Total | 551.281 | 100.02% ¹ |
¹Note: Total exceeds 100% due to rounding of atomic weights.
Section 2: Primary Method – Elemental Analysis (EA) for Purity Validation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis via combustion, is a fundamental technique for determining the elemental composition of a pure organic compound.[5][6] It provides a quantitative measure of the mass fractions of key elements, which directly correlates to the compound's empirical formula and purity.[5][7]
Principle of Combustion Analysis
The causality behind this method is its destructive, yet complete, conversion of the analyte into simple, detectable gases.[8][9] A precisely weighed sample is combusted in a furnace at high temperatures (~1000°C) in an oxygen-rich atmosphere.[7][10] This process breaks all chemical bonds and converts the constituent elements into their respective oxides.
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Oxides (NOx), which are then reduced to N₂ gas.
These resulting gases are passed through a series of separation columns and detectors (typically thermal conductivity or infrared detectors) to quantify each component.[6][11] The instrument software then back-calculates the mass percentage of each element in the original sample.
Experimental Workflow: Combustion Analysis
The following diagram outlines the logical flow of a typical combustion elemental analysis experiment.
Caption: Workflow for CHN combustion elemental analysis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system by including a certified standard.
-
Instrument Preparation:
-
Ensure the CHN elemental analyzer is calibrated using a certified standard with a known elemental composition (e.g., Acetanilide). The calibration should be verified to be within instrument specifications.
-
Check helium and oxygen gas supplies for adequate pressure.
-
Run several blank tin capsules to ensure a clean baseline.
-
-
Sample Preparation:
-
Dry the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole sample under a high vacuum for at least 12 hours to remove any residual solvent, which is a common source of error.
-
On a calibrated microbalance, accurately weigh 1-2 mg of the dried sample into a clean tin capsule. Record the weight to at least 0.001 mg.
-
Crimp the capsule tightly to seal the sample and remove atmospheric contaminants.
-
-
Standard Preparation:
-
Prepare at least two capsules of a certified standard (e.g., Atropine or another standard with a composition traceable to NIST) using the same weighing procedure as the sample. This acts as a run-suitability check.
-
-
Analysis Sequence:
-
Set up the instrument sequence: two blank capsules, followed by two standard capsules, followed by three replicate sample capsules.
-
Initiate the analysis.
-
-
Data Acceptance and Interpretation:
-
System Suitability: The experimental results for the certified standard must be within ±0.3% of its certified values. If not, the run is invalid and requires troubleshooting.
-
Purity Criterion: For the 3,6-Dibromo-9-(triphenylen-2-yl)carbazole sample, the average experimental values for C, H, and N from the three replicates must be within ±0.4% of the theoretical values calculated in Section 1.[12] This tolerance is a widely accepted standard in peer-reviewed chemical journals for claiming high purity.[12]
-
Precision: The relative standard deviation (RSD) of the three sample replicates should be minimal, typically <0.2%.
-
Section 3: Comparative Analysis – Alternative Purity Assessment Techniques
No single analytical technique can provide a complete picture of purity.[13] Elemental analysis is powerful but has limitations; it cannot detect impurities with a similar elemental composition to the main compound. Therefore, comparing its results with data from orthogonal techniques is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[14] For purity analysis, it is typically run with a UV-Vis or Diode Array Detector (DAD).
-
Principle: A solution of the sample is injected into the system. As the mobile phase flows through the column, compounds with higher affinity for the stationary phase move slower, while those with lower affinity move faster, resulting in separation.[14]
-
What it Measures: HPLC provides a purity value based on the relative area of the main peak versus the total area of all peaks in the chromatogram (Area % Purity).[15]
-
Key Advantage over EA: Specificity. HPLC can separate and detect structurally similar impurities or isomers that would be invisible to elemental analysis.[16]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination.[17][18] It leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[19][20]
-
Principle: A precisely weighed sample is dissolved with a precisely weighed amount of a certified internal standard of known purity.[19][21] By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the standard, the absolute purity (w/w %) of the analyte can be calculated directly.[20][21]
-
Key Advantage over EA: Absolute Quantification & Structural Insight. qNMR provides a direct, absolute purity value without needing a reference standard of the analyte itself. Simultaneously, the full spectrum provides structural confirmation and can help identify impurities.[18]
Mass Spectrometry (MS)
While not typically a primary quantitative tool for purity on its own, MS is unparalleled for identifying impurities.[22][23]
-
Principle: When coupled with a separation technique like HPLC or GC (LC-MS, GC-MS), it provides precise mass-to-charge ratio data for the main compound and any separated impurities.[24][25]
-
Key Advantage over EA: Impurity Identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of trace impurities, aiding in their structural elucidation.[24]
Comparative Summary of Techniques
| Feature | Elemental Analysis (EA) | HPLC-UV/DAD | Quantitative NMR (qNMR) | LC-MS |
| Information Provided | Elemental Composition (%C, H, N, etc.) | Purity by Area % | Absolute Purity (w/w %), Structural Info | Molecular Weight, Impurity ID |
| Primary Use | Empirical Formula Validation, Purity Check | Quantifying Separable Impurities | Absolute Purity Assay, Structural Confirmation | Identifying Impurities |
| Detects Inorganic Impurities? | Yes (as deviation from theoretical)[26] | No | No (unless NMR active) | No |
| Detects Solvents? | Yes (as deviation from theoretical)[26] | Yes (if they elute and have chromophore) | Yes (directly visible in spectrum) | Yes (if they elute and ionize) |
| Reference Standard Needed | Calibrant (e.g., Acetanilide) | Analyte Reference Standard (for response factor) | Certified Internal Standard (different compound)[18] | Calibrant |
| Sensitivity | Low (requires >95% purity) | High | Moderate to High | Very High[23] |
| Throughput | Moderate | High | Low to Moderate | High |
Section 4: An Integrated Strategy for Purity Confirmation
Relying on a single method for purity validation is a significant scientific risk. A robust, trustworthy purity claim for a compound like 3,6-Dibromo-9-(triphenylen-2-yl)carbazole requires an integrated, multi-technique approach. The data from each technique should be corroborative and complementary.
The following diagram illustrates how these techniques work together to provide a comprehensive purity profile.
Sources
- 1. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 2. pure-synth.com [pure-synth.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 10. azom.com [azom.com]
- 11. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. torontech.com [torontech.com]
- 15. researchgate.net [researchgate.net]
- 16. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. benchchem.com [benchchem.com]
- 19. rssl.com [rssl.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. emerypharma.com [emerypharma.com]
- 22. ijcrt.org [ijcrt.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Performance comparison of solution-processed vs. vacuum-deposited carbazole hosts
Executive Summary: The Processing Paradigm Shift
In the development of Organic Light Emitting Diodes (OLEDs), carbazole-based hosts (e.g., CBP, mCP, TCTA) serve as the industry standard for hosting phosphorescent and TADF emitters due to their high triplet energy (
This guide objectively compares these two methodologies, focusing on the causality between processing physics and device metrics. While VTE currently dominates high-performance commercial applications due to superior film density and purity, recent advances in solution-processable carbazole derivatives (e.g., dendrimers, cross-linkable hosts) are closing the efficiency gap.
Material Physics & Morphology: The Root of Performance
The performance disparity between VTE and SP originates at the molecular packing level.
Vacuum Thermal Evaporation (VTE)
-
Mechanism: Sublimation of small molecules in a high-vacuum chamber (
Torr). -
Morphology: Kinetic control allows for layer-by-layer growth, resulting in dense, pinhole-free films with precise thickness control (
1 nm). -
Purity: The sublimation process acts as a final purification step, removing high-molecular-weight impurities.
-
Interface: Sharp, well-defined heterojunctions enable complex multilayer stacks (HIL/HTL/EML/ETL/EIL) that confine excitons effectively.
Solution Processing (SP)
-
Mechanism: Dissolution of the host (and dopant) in organic solvents (e.g., chlorobenzene, toluene) followed by spin-coating or inkjet printing.
-
Morphology: Thermodynamic control during solvent evaporation often leads to phase separation or "coffee-ring" effects. The film density is typically lower due to steric hindrance of solubilizing alkyl chains or trapped solvent volume.
-
Solvent Trapping: As highlighted by Sanderson et al. (2022), residual solvent molecules can remain trapped deep within the film, acting as non-radiative recombination centers or plasticizers that degrade glass transition temperature (
). -
Interface: Intermixing between layers is a major challenge. The solvent for the top layer often dissolves the underlying layer (orthogonal solvency required).
Visualization: Morphological & Electronic Differences[1]
Figure 1: Comparative workflow and resulting morphological characteristics of vacuum vs. solution processing.
Performance Metrics Comparison
The following data aggregates typical performance ranges for carbazole-based hosts (e.g., CBP, mCP) in green phosphorescent OLEDs.
| Metric | Vacuum Deposited (VTE) | Solution Processed (SP) | Causality / Notes |
| EQE (Max) | 15% – 25% | 8% – 17% | VTE allows complex multilayer stacks for perfect exciton confinement. SP is limited by layer intermixing. |
| Turn-on Voltage ( | 2.5 – 3.0 V | 3.5 – 5.0 V | Higher injection barriers in SP due to inferior interface contact and lower film density. |
| Luminance ( | >50,000 cd/m² | ~10,000 – 20,000 cd/m² | SP films often suffer from triplet-polaron quenching (TPQ) at high current densities. |
| Lifetime ( | >10,000 hrs | <1,000 hrs | Residual solvent and impurities in SP films accelerate degradation. |
| Film Roughness (RMS) | < 0.5 nm | 0.5 – 2.0 nm | Solvent evaporation dynamics in SP create surface undulations. |
| Material Usage | Low (<20%) | High (>90%) | VTE wastes material on chamber walls; SP (especially inkjet) deposits material only where needed. |
Key Insight: While VTE dominates raw performance, recent SP polymer hosts (e.g., side-chain carbazole polymers) have achieved EQEs >17%, rivaling vacuum small molecules by preventing phase separation.
Experimental Protocols
To ensure reproducibility, the following protocols outline the "Best Practice" fabrication for a standard Green Phosphorescent OLED using a CBP (or derivative) host.
Protocol A: Vacuum Thermal Evaporation (Standard Reference)
Objective: Fabricate a device with structure ITO / PEDOT:PSS / TAPC / CBP:Ir(ppy)3 / TPBi / LiF / Al.
-
Substrate Prep: Clean ITO glass (Acetone
Isopropanol UV-Ozone, 15 min). -
HIL Deposition: Spin-coat PEDOT:PSS (40 nm) in air; bake at 120°C for 15 min. Transfer to vacuum.
-
Vacuum Setup: Pump chamber to base pressure
Torr. -
HTL: Evaporate TAPC at 1.0 Å/s to 30 nm thickness.
-
EML (Co-deposition): Evaporate CBP (Host) at 1.0 Å/s and Ir(ppy)₃ (Dopant) at 0.08 Å/s simultaneously. Target thickness: 30 nm. Critical: Maintain stable rate ratio for 8% doping.
-
ETL: Evaporate TPBi at 1.0 Å/s to 40 nm.
-
Cathode: Evaporate LiF (1 nm @ 0.1 Å/s) followed by Al (100 nm @ 2-5 Å/s).
-
Encapsulation: Encapsulate in glovebox (
ppm) using UV-curable epoxy.
Protocol B: Solution Processing (Optimized)
Objective: Fabricate a device with structure ITO / PEDOT:PSS / PVK:PBD:Ir(ppy)3 / TPBi / LiF / Al. Note: PVK is often used in SP as a polymeric carbazole analog to CBP.
-
Ink Formulation:
-
HIL Deposition: Spin-coat PEDOT:PSS (40 nm); bake 120°C / 15 min.
-
EML Deposition (Spin Coating):
-
Dispense ink onto substrate in glovebox.
-
Spin cycle: 1000 rpm (5s)
2500 rpm (45s). Target thickness: 60–80 nm. -
Annealing (Critical): Bake at 100°C for 30 mins to remove solvent. Failure to anneal sufficiently causes rapid device failure.
-
-
ETL/Cathode (Hybrid Approach): Transfer to vacuum chamber for TPBi/LiF/Al deposition (steps 6-7 above). Fully solution-processed ETLs are rare due to solvent orthogonality issues.
Mechanism of Action: Why the Difference?
The "Solvent Trap" Hypothesis
Research by Sanderson et al. (2022) utilizes molecular dynamics to show that even after annealing, trace solvent molecules remain trapped in the free volume of solution-processed carbazole films.
-
Impact: These solvent molecules do not significantly alter charge mobility (hopping transport remains effective), but they act as deep traps for excitons and destabilize the morphology under electrical stress, leading to shorter lifetimes.
Exciton Confinement
-
Vacuum: The ability to deposit a dedicated Hole Blocking Layer (HBL) like BCP or TPBi directly on top of the EML creates a "hard" barrier, confining triplets within the EML.
-
Solution: The interface between the solution-processed EML and the subsequent layer is often graded (mixed). If the triplet energy of the ETL is not sufficiently high, excitons diffuse out of the EML, leading to efficiency roll-off.
Visualization: Energy Transfer & Loss Pathways
Figure 2: Exciton energy transfer pathways highlighting loss mechanisms specific to solution processing (dashed red lines).
References
-
Sanderson, S., et al. (2022).[3][4][5] Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. The Journal of Chemical Physics. Link[3][4][5][6]
-
Kim, M., et al. (2021). An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. RSC Advances. Link
-
Solano-De la Cruz, M.T., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Molecules. Link
-
Lee, Y., et al. (2024). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Applied Materials & Interfaces.[7] Link
-
Pander, P., et al. (2026).[8] Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. MDPI. Link[6]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the performance differences between solution and vacuum deposited OLEDs: a computational approach [researchonline.jcu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Validating Hole Mobility in Carbazole-Triphenylene Derivatives for Advanced Organic Electronics
This guide provides researchers, scientists, and professionals in drug and materials development with a comprehensive framework for understanding and validating the hole mobility of a promising class of organic semiconductors: 3,6-Dibromo-9-(triphenylen-2-yl)carbazole and its derivatives. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide establishes a robust methodology for its evaluation. By synthesizing established principles of charge transport in organic materials and providing detailed experimental protocols, we offer a predictive and comparative analysis grounded in authoritative scientific evidence.
The Critical Role of Hole Mobility in Organic Electronics
The efficiency and performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), are fundamentally dependent on the charge transport characteristics of their constituent materials. Hole-transporting materials (HTMs) play a pivotal role in these devices by facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer. High hole mobility (µh) is a key determinant of a superior HTM, as it leads to lower operating voltages, higher power efficiencies, and improved device stability.
Carbazole derivatives have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole-transporting capability, and the tunability of their electronic properties through chemical modification.[1][2] The introduction of a bulky, discotic liquid crystalline moiety like triphenylene at the 9-position of the carbazole core is a strategic design choice aimed at influencing molecular packing and, consequently, the charge transport properties. The bromine atoms at the 3 and 6 positions provide reactive sites for further functionalization, allowing for the fine-tuning of the material's electronic and physical characteristics.[2]
Charge Transport in Disordered Organic Systems: A Primer
Unlike crystalline inorganic semiconductors, charge transport in amorphous organic materials, such as thin films of carbazole derivatives, is typically described by a hopping mechanism.[3] In this model, charge carriers jump between localized states, which are usually associated with individual molecules or conjugated segments of polymers. The efficiency of this hopping process is influenced by several factors, including the energetic disorder and the spatial arrangement of the molecules.[3]
The introduction of a bulky substituent like triphenylene to the carbazole core can be expected to have a significant impact on the intermolecular electronic coupling, a key parameter governing charge mobility. While potentially inducing a more disordered packing, the large π-conjugated system of triphenylene could also facilitate orbital overlap between adjacent molecules, thereby creating pathways for efficient hole hopping.
Validating Hole Mobility: The Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a widely accepted and reliable method for directly measuring the drift mobility of charge carriers in organic semiconductor thin films.[4][5] The principle of TOF is to measure the transit time of a sheet of photogenerated charge carriers as they drift across a thin film of the material under an applied electric field.
Experimental Protocol for Time-of-Flight (TOF) Measurement
This protocol outlines the essential steps for fabricating a device and performing a TOF measurement to determine the hole mobility of a 3,6-Dibromo-9-(triphenylen-2-yl)carbazole derivative.
1. Device Fabrication:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the work function of the ITO.
-
Thin Film Deposition: Deposit a thin film (typically 1-5 µm thick) of the carbazole derivative onto the ITO substrate. This can be achieved through various methods such as spin coating, drop casting, or vacuum thermal evaporation. The choice of deposition method will depend on the solubility and thermal stability of the material. For solution-based methods, dissolve the material in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a specific concentration.
-
Top Electrode Deposition: After the film is completely dry, deposit a top electrode of a low work function metal, such as aluminum (Al) or calcium (Ca), by thermal evaporation through a shadow mask. The thickness of the top electrode is typically around 100 nm.
2. TOF Measurement Setup:
-
A pulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm) is used to generate a sheet of charge carriers near the transparent ITO electrode.
-
A DC voltage source is used to apply an electric field across the sample.
-
A fast-response digital oscilloscope is used to record the transient photocurrent.
-
The sample is mounted in a cryostat to allow for temperature-dependent measurements.
3. Measurement Procedure:
-
Apply a constant DC voltage across the device, with the ITO electrode biased positively for hole mobility measurement.
-
Excite the sample with a short laser pulse through the transparent ITO electrode. The laser fluence should be kept low to avoid space-charge effects.
-
The photogenerated holes will drift across the organic layer towards the negatively biased top electrode, inducing a transient photocurrent in the external circuit.
-
Record the transient photocurrent using the digital oscilloscope. The transit time (tT) is determined from the shape of the photocurrent transient. For non-dispersive transport, the transit time is observed as a clear "knee" in the transient when plotted on a linear scale, or as the intersection of the two slopes in a double logarithmic plot for dispersive transport.
-
The hole mobility (µh) can then be calculated using the following equation:
µh = d² / (V * tT)
where:
-
d is the thickness of the organic film
-
V is the applied voltage
-
tT is the transit time
-
4. Data Analysis:
-
Repeat the measurement at different applied voltages to study the electric field dependence of the hole mobility.
-
Perform measurements at various temperatures to investigate the temperature dependence of the mobility, which can provide insights into the nature of the charge transport mechanism.
Visualizing the TOF Experimental Workflow
Caption: Key structural elements influencing hole mobility.
-
Carbazole Core: The electron-rich carbazole moiety provides the fundamental framework for hole transport.
-
9-Triphenylene Substituent: The large, planar triphenylene group is expected to significantly affect the intermolecular interactions. It could promote π-π stacking in a way that enhances charge hopping pathways, potentially leading to higher hole mobility. Conversely, its bulkiness might disrupt ordered packing, which could be detrimental to charge transport.
-
3,6-Dibromo Substituents: The electron-withdrawing nature of the bromine atoms will lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This can be advantageous for improving the open-circuit voltage in photovoltaic devices. Furthermore, these positions are synthetically versatile, allowing for the attachment of other functional groups to further tune the material's properties.
Conclusion and Future Outlook
The validation of hole mobility is a cornerstone in the development of novel hole-transporting materials for next-generation organic electronics. While direct experimental data for 3,6-Dibromo-9-(triphenylen-2-yl)carbazole remains to be reported, this guide provides a comprehensive framework for its characterization and evaluation. By employing the Time-of-Flight methodology and drawing comparisons with established materials, researchers can effectively assess the potential of this and other carbazole-triphenylene derivatives. The interplay between the bulky triphenylene substituent and the functionalizable carbazole core presents a rich design space for creating high-performance HTMs with tailored properties for advanced electronic and optoelectronic applications.
References
-
Hole mobilities in spiro-MeOTAD measured by three different methods at room temperature. (n.d.). Retrieved February 14, 2026, from [Link]
- Fluorene Derivatives with High Hole Mobility. (2006). Molecular Crystals and Liquid Crystals, 444(1), 221-226.
- Era, M. (2007). Analysis of hole mobility of fluorene derivative films based on the disorder model and relationship between disorder free mobility.
- Charge photogeneration and transport in side-chain carbazole polymers and co-polymers. (2011). Organic Electronics, 12(7), 1215-1223.
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
-
Diphenylamino-substituted derivatives of 9-phenylcarbazole as glass-forming hole-transporting materials for solid state dye sensitized solar cells. (n.d.). Retrieved February 14, 2026, from [Link]
-
Block copolymers containing charge transport groups and semiconductor nanoclusters : synthesis, characterization, and optoelectronic applications. (1998). Retrieved February 14, 2026, from [Link]
- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (2017). Dyes and Pigments, 141, 10-20.
- Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Polymers, 13(22), 3929.
- Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters, 93(17), 173301.
- Tiwari, S., & Tiwari, S. (2008). Charge carrier mobility measurement in organic semiconductors. Macromolecules: An Indian Journal, 4(1), 84-91.
- Chen, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14286-14301.
- Tavgeniene, D., et al. (2023). Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. Molecules, 28(5), 2269.
- Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. (2024). Polymers, 16(4), 514.
-
Aryl substituted 9-(2,2-diphenylvinyl)carbazoles as efficient materials for hole transporting layers of OLEDs. (n.d.). Retrieved February 14, 2026, from [Link]
-
Di(arylcarbazole) substituted oxetanes as efficient hole transporting materials with high thermal and morphological stability. (2023). Retrieved February 14, 2026, from [Link]
- Kaiser, S., et al. (2021). De Novo Calculation of the Charge Carrier Mobility in Amorphous Small Molecule Organic Semiconductors. Frontiers in Chemistry, 9, 788849.
-
Triphenylamine 3,6-carbazole derivative as hole-transporting material for mixed cation perovskite solar cells. (n.d.). Retrieved February 14, 2026, from [Link]
-
36-Dibromo-9-(Triphenylen-2-Yl)Carbazole 98.0%(HPLC). (n.d.). Retrieved February 14, 2026, from [Link]
- Charge transport properties in liquid carbazole. (2008). Journal of Applied Physics, 103(10), 103714.
- Application Notes and Protocols: 3,6-dibromo-9H-carbazole Derivatives in OLED Hole Transport Layers. (2025). BenchChem.
- Physical Properties of Carbazole-Based Hole Transport Layers Thin films. (2024). Eng. Proc., 56, 2.
- 3,6-Dibromo-9-hexyl-9H-carbazole. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(10), o3977-o3978.
- 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(3), o1153-o1154.
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- 2. mdpi.com [mdpi.com]
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- 5. Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3,6-Dibromo-9-(triphenylen-2-yl)carbazole proper disposal procedures
Executive Safety Directive
Do not dispose of this compound down the drain or in general trash.
3,6-Dibromo-9-(triphenylen-2-yl)carbazole is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative commonly used as a phosphorescent host material in OLED research. Its disposal is governed by two critical chemical features:
-
Halogen Content (Bromine): Requires specialized incineration to prevent the formation of corrosive acid gases (HBr) and potential dioxins.
-
Triphenylene/Carbazole Core: Classifies it as an environmentally persistent toxin, specifically hazardous to aquatic life (H410).[1]
Immediate Action: Segregate this material into Halogenated Organic Waste streams.
Chemical Profile & Waste Classification
To ensure compliance with RCRA (USA) and REACH (EU) standards, you must classify this waste based on its specific hazards rather than generic "organic waste" labels.
| Feature | Technical Specification | Disposal Implication |
| Physical State | Solid (Powder) | Must be double-bagged or drummed; avoid dust generation. |
| Chemical Class | Halogenated Heterocycle / PAH | Strictly Prohibited: Drain disposal, evaporation. |
| Hazards (GHS) | H410: Very toxic to aquatic life with long-lasting effects.H315/H319: Skin/Eye Irritant. | Requires "Environmentally Hazardous" labeling (UN 3077). |
| Combustion | Releases HBr, NOx, CO, CO2 | Incineration requires scrubbers (High-Temp Incineration). |
| RCRA Status | Not P/U Listed, but characteristic | Manage as D000 (if characteristic) or State-regulated halogenated waste. |
Pre-Disposal Segregation Strategy
Effective disposal starts at the bench. Mixing this compound with incompatible streams (e.g., oxidizers or non-halogenated solvents) increases disposal costs and safety risks.
The "Halogen Rule"
Because this molecule contains bromine, it must be separated from non-halogenated organics.
-
Why? Non-halogenated waste is often used as supplemental fuel in cement kilns. Halogens poison these catalysts and corrode the kilns.
-
The Threshold: Most disposal facilities set a limit (often 1,000 ppm) for halogens in non-halogenated streams. A single gram of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole can contaminate liters of non-halogenated solvent, forcing the entire container into the more expensive "Halogenated" price tier.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Powder/Crystals)
Applicable for: Expired reagents, synthesis failures, or scraped products.
-
Containment: Transfer the solid into a clear, chemically resistant wide-mouth jar (HDPE or Glass).
-
Note: Do not use metal cans, as residual HBr (if hydrolysis occurs) can corrode the metal.
-
-
Secondary Containment: Place the primary jar inside a clear zip-lock bag or a secondary bucket to prevent leakage during transport.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "3,6-Dibromo-9-(triphenylen-2-yl)carbazole"
-
Hazard Checkbox: Toxic, Irritant, Environmental Hazard.
-
-
Storage: Store in the Solid Waste satellite accumulation area, away from oxidizers.
Scenario B: Solution Waste (Dissolved in Solvent)
Applicable for: Reaction mixtures, column fractions, or cleaning solvents (e.g., Chloroform, Toluene).
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: It is already in a halogenated solvent.
-
If dissolved in Toluene/Hexane: The presence of the solute converts the entire solution to Halogenated Waste .
-
-
Transfer: Pour into the dedicated Halogenated Organic Solvent carboy (typically red or yellow safety cans).
-
Record Keeping: Log the addition on the carboy’s inventory sheet.
-
Entry: "Halogenated Organics (Trace Carbazole Derivative)."
-
-
Cap Tight: Ensure the cap is sealed immediately to prevent volatile emissions.
Scenario C: Contaminated Consumables
Applicable for: Syringes, gloves, weighing paper, TLC plates.
-
Sharps: Syringes/needles go immediately into a puncture-proof Sharps Container .
-
Dry Debris: Gloves and paper contaminated with the powder must be placed in a Hazardous Solid Debris bag (often yellow or clear thick-walled bags), not regular trash.
-
Silica Gel: Silica from column chromatography containing this compound must be dried in a fume hood and disposed of as Solid Hazardous Waste .
Operational Logic Flow (Decision Tree)
The following diagram illustrates the decision-making process for disposing of 3,6-Dibromo-9-(triphenylen-2-yl)carbazole to ensure compliance and safety.
Figure 1: Decision matrix for segregating 3,6-Dibromo-9-(triphenylen-2-yl)carbazole waste streams. Note the critical re-classification of non-halogenated solvents to halogenated streams upon contamination.
Emergency Contingencies
Spill Response (Dry Powder)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear an N95 or P100 respirator if dust is airborne.
-
Dry Cleanup: Do NOT use water initially (spreads contamination).
-
Sweep/Scoop: Gently sweep powder into a dustpan using a brush, or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Wash Down: Once visible powder is removed, clean the surface with a soap/water solution or a surfactant to lift the hydrophobic residues.
-
Disposal: Place all cleanup materials (wipes, brush bristles) into the Hazardous Solid Waste bag.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Brush off loose powder before washing. Wash with soap and water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4][5][6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.
-
PubChem. (n.d.). Compound Summary: Carbazole Derivatives Toxicity Profile. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
